5-Norbornene-2-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18897. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884162 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
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Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-80-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxaldehyde | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant applications in organic synthesis and medicinal chemistry. This document details its synthesis, chemical and physical properties, spectroscopic data, and its emerging role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. It is a bicyclic organic compound featuring a norbornene ring system with a carboxaldehyde functional group. This strained bicyclic structure imparts notable reactivity, making it a valuable intermediate in chemical synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5453-80-5 | |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 67-70 °C at 12 mmHg | |
| Density | 1.03 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.490 | |
| Flash Point | 50.6 °C (123.1 °F) | |
| Solubility | Insoluble in water |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Peaks corresponding to aldehydic, olefinic, bridgehead, and bridge protons are observed. The exact shifts can vary between the endo and exo isomers. | |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, olefinic carbons, and various aliphatic carbons in the bicyclic system are present. | |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1720 cm⁻¹) and the C=C stretch of the norbornene ring are key features. | |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |
Synthesis of this compound
The primary and most common method for synthesizing this compound is the Diels-Alder reaction. An alternative route involves the oxidation of the corresponding alcohol.
Diels-Alder Reaction of Cyclopentadiene (B3395910) and Acrolein
This [4+2] cycloaddition reaction provides a direct route to the norbornene scaffold. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.
Caption: Diels-Alder synthesis of this compound.
1. Preparation of Cyclopentadiene:
-
Cyclopentadiene is generated fresh by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
-
Dicyclopentadiene is heated to its boiling point (around 170 °C), and the monomeric cyclopentadiene (boiling point ~41 °C) is collected by fractional distillation. The receiver flask should be cooled in an ice bath.
-
Caution: Cyclopentadiene dimerizes at room temperature and should be used immediately or stored at low temperatures.
2. Cycloaddition Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acrolein in a suitable solvent (e.g., diethyl ether, dichloromethane) is prepared and cooled in an ice bath.
-
Freshly distilled cyclopentadiene is added dropwise to the cooled acrolein solution with continuous stirring.
-
The reaction is exothermic. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
3. Workup and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of endo and exo isomers, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Oxidation of 5-Norbornene-2-methanol
This method provides an alternative route to this compound, starting from the corresponding alcohol. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.
1. Activation of DMSO:
-
A solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled solution. The mixture is stirred for a short period to form the active electrophilic sulfur species.
2. Oxidation of the Alcohol:
-
A solution of 5-Norbornene-2-methanol in anhydrous DCM is added dropwise to the activated DMSO mixture at -78 °C.
-
The reaction is stirred for a specified time at this low temperature.
3. Basification and Workup:
-
Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Development
The rigid norbornene scaffold is a "privileged" structure in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. This compound serves as a key starting material for the synthesis of various biologically active molecules.
Anticancer Agents
Norbornene derivatives have shown significant promise as potential anticancer agents. The aldehyde functionality of this compound allows for its derivatization into more complex molecules with cytotoxic properties.
A notable example is the synthesis of a norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP), which is prepared from this compound. This ligand, when complexed with iridium, forms a compound with significant cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity of an Iridium Complex Derived from this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SGC-7901 | Human Gastric Cancer | 3.9 | |
| MG-63 | Human Osteosarcoma | 5.4 | |
| SiHa | Human Cervical Cancer | 4.1 |
The iridium complex has been shown to induce apoptosis (programmed cell death) and inhibit cell growth in the G0/G1 phase of the cell cycle. The proposed mechanism of action involves an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential, suggesting the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by the iridium complex.
Antiviral Agents
The carbocyclic framework of norbornene is also utilized in the design of antiviral nucleoside analogues. While direct applications of this compound in approved antiviral drugs are not widely documented, its derivatives are explored for the synthesis of compounds with potential antiviral activity. The synthesis of carbocyclic analogues of antiviral agents like 5-ethyl-2'-deoxyuridine (EDU) highlights the importance of the norbornene scaffold in this therapeutic area.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and its reactive aldehyde group make it an attractive starting material for the synthesis of complex molecules. For drug development professionals, the norbornene scaffold, accessible through this aldehyde, offers a unique three-dimensional structure that has shown significant potential in the development of novel anticancer and antiviral agents. Further exploration of derivatives of this compound is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.
An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde
This guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a key bicyclic organic compound utilized in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical identity, properties, synthesis, and safety protocols.
Introduction
This compound (C8H10O) is a bicyclic aldehyde featuring a norbornene ring system.[1] This structure, a bridged cyclohexene (B86901) ring, is notable for its strain and reactivity, making the compound a valuable intermediate in synthetic organic chemistry.[1] It exists as a colorless to pale yellow liquid and is typically a mixture of endo and exo isomers.[1][2][3] The compound is primarily used as a versatile building block for producing fine chemicals, pharmaceutical intermediates, and specialized polymers.[1][4]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 5453-80-5 | [1][2][3][5][6][7] |
| Molecular Formula | C8H10O | [1][3][6][7] |
| Molecular Weight | 122.16 g/mol | [1][5][7] |
| IUPAC Name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | [3][5][6][7] |
| Synonyms | 2-Formyl-5-norbornene, 5-Formylbicyclo[2.2.1]hept-2-ene | [1][5][7] |
| InChI | InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | [5][7] |
| InChIKey | AJIBZRIAUXVGQJ-UHFFFAOYSA-N | [3][5][6][7] |
| SMILES | O=CC1CC2CC1C=C2 | [3][6] |
| EC Number | 226-698-9 | |
| PubChem Substance ID | 24846911 |
Physicochemical Properties
Quantitative data regarding the physical and chemical properties of this compound are presented below.
| Property | Value | Conditions | Reference |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][3][6] |
| Boiling Point | 67-70 °C | at 12 mmHg | [4] |
| Density | 1.03 g/mL | at 20 °C | [4] |
| Refractive Index | 1.4870 to 1.4920 | at 20 °C, 589 nm | [3][4] |
| Flash Point | 51 °C (123.8 °F) | Closed Cup | |
| Solubility | Insoluble | In water | [1] |
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2][8] It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[2][8][9]
| Hazard Information | GHS Classification & Precautions | Reference |
| Classification | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2][10][11] |
| Signal Word | Warning | [2][11] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][11] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][8][9][11] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1][2][8][9] Store in a flammables area.[9] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[2][10] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through a Diels-Alder reaction. This cycloaddition reaction involves cyclopentadiene (B3395910) and acrolein.
Protocol: Diels-Alder Cycloaddition
-
Reactant Preparation : Freshly crack dicyclopentadiene (B1670491) to obtain cyclopentadiene monomer immediately before use. Acrolein should be used as received.
-
Reaction Setup : In a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen), cool cyclopentadiene.
-
Addition : Slowly add acrolein to the cooled cyclopentadiene with continuous stirring. The reaction is exothermic and should be controlled to maintain the desired temperature.
-
Reaction Conditions : The mixture is typically allowed to react for several hours at room temperature or with gentle heating to ensure complete conversion.
-
Purification : The resulting product, a mixture of endo and exo isomers of this compound, is then purified. Standard purification techniques such as vacuum distillation are employed to isolate the final product.
An alternative synthesis route involves the oxidation of 5-norbornene-2-methanol.[1] Furthermore, industrial-scale production may utilize a rhodium-catalyzed hydroformylation of norbornene.[1]
Caption: Synthesis workflow for this compound via Diels-Alder reaction.
Applications
The unique strained bicyclic structure and reactive aldehyde group of this compound make it a valuable intermediate in several areas of chemical synthesis.
-
Polymer Chemistry : It is used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers.[4] These polymers can have specialized properties, such as those with pendent t-Boc-protected quinizarin (B34044) moieties for creating patterned fluorescence images.[4]
-
Fine Chemicals : The compound serves as a precursor for a variety of more complex organic molecules. Its aldehyde functionality allows for a wide range of chemical transformations.
-
Pharmaceutical Intermediates : The norbornene scaffold is present in various biologically active molecules. This compound provides a convenient entry point for the synthesis of novel pharmaceutical candidates.[1]
-
Protected Acrolein : It can be used as a protected form of acrolein in syntheses where the double bond of acrolein needs to be temporarily masked. The double bond can be regenerated through a retro-Diels-Alder reaction.[4]
Caption: Key application areas of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 95%, mixture of endo and exo 100 g | Request for Quote [thermofisher.com]
- 4. This compound | 5453-80-5 [chemicalbook.com]
- 5. 5-Norbornane-2-carboxaldehyde (CAS 5453-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound, endo + exo, 95% 25 g | Request for Quote [thermofisher.com]
- 7. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]
- 8. This compound | 5453-80-5 | TCI AMERICA [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde: Chemical Structure, Isomers, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant applications in organic synthesis and as a scaffold in medicinal chemistry. The document details its chemical structure, the stereochemistry of its endo and exo isomers, synthetic methodologies, and detailed spectroscopic characterization.
Chemical Structure and Isomerism
This compound, with the chemical formula C₈H₁₀O and a molecular weight of approximately 122.16 g/mol , is a bicyclic organic compound.[1][2] Its structure consists of a norbornene (bicyclo[2.2.1]hept-5-ene) framework with a carboxaldehyde (-CHO) group attached at the 2-position. The rigid, strained bicyclic system and the reactive aldehyde functionality make it a valuable intermediate in chemical synthesis.[3]
The molecule exists as two stereoisomers: endo and exo. This isomerism arises from the orientation of the aldehyde group relative to the double bond in the six-membered ring of the norbornene structure.
-
Endo isomer: The aldehyde group is oriented on the same side of the six-membered ring as the double bond.
-
Exo isomer: The aldehyde group is oriented on the opposite side of the six-membered ring from the double bond.
The endo isomer is generally the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable product.[4][5] The differing stereochemistry of the isomers can lead to different reactivity and properties, which is a critical consideration in their application, for instance, the exo isomer often exhibits higher reactivity in ring-opening metathesis polymerization (ROMP).
Below are the chemical structures of the endo and exo isomers of this compound.
Synthesis of this compound
The primary synthetic route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrolein.[3] Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene (B1670491).
The stereochemical outcome of the Diels-Alder reaction is highly dependent on the reaction conditions. Lower temperatures (e.g., 0-25 °C) favor the formation of the kinetically controlled endo isomer, often with an endo/exo ratio of approximately 80:20.[6] Higher temperatures can promote the formation of the more thermodynamically stable exo isomer, in part through a retro-Diels-Alder reaction followed by cycloaddition.[7] The use of Lewis acid catalysts can also influence the reaction rate and stereoselectivity.[1][8]
Experimental Protocols
A. Synthesis of this compound (Endo-rich mixture)
This protocol is adapted from standard procedures for the Diels-Alder reaction of cyclopentadiene.
-
Materials: Dicyclopentadiene, acrolein, toluene (B28343), hydroquinone (B1673460) (inhibitor).
-
Procedure:
-
Set up a fractional distillation apparatus to crack dicyclopentadiene. Heat the dicyclopentadiene to approximately 170 °C. The cyclopentadiene monomer will distill at around 40-42 °C.
-
In a separate flask, dissolve acrolein in toluene with a small amount of hydroquinone to prevent polymerization.
-
Slowly add the freshly distilled cyclopentadiene to the acrolein solution while maintaining the temperature at or below 25 °C with an ice bath.
-
Stir the reaction mixture for several hours at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, remove the toluene under reduced pressure to yield the crude product, which is a mixture of endo and exo isomers.
-
B. Isomer Separation
The separation of the endo and exo isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure can enrich one of the isomers. For high purity, column chromatography is recommended.
-
Method: Column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent mixture, such as a gradient of ethyl acetate (B1210297) in hexanes. The polarity can be optimized based on TLC analysis. The less polar exo isomer is expected to elute before the more polar endo isomer.
Data Presentation: Spectroscopic Analysis
Table 1: ¹H NMR Spectroscopic Data (Approximate Chemical Shifts in ppm)
| Proton Assignment | Endo Isomer (Estimated) | Exo Isomer (Estimated) |
| Aldehyde (-CHO) | ~9.5 (d) | ~9.8 (d) |
| Olefinic (C₅-H, C₆-H) | 6.1-6.3 (m) | 6.0-6.2 (m) |
| Bridgehead (C₁-H, C₄-H) | ~3.2 (m), ~2.9 (m) | ~3.0 (m), ~2.8 (m) |
| C₂-H | ~2.5 (m) | ~2.2 (m) |
| C₃-H (endo) | ~1.3 (m) | ~1.4 (m) |
| C₃-H (exo) | ~1.9 (m) | ~1.8 (m) |
| C₇-H (syn) | ~1.5 (m) | ~1.6 (m) |
| C₇-H (anti) | ~1.3 (m) | ~1.4 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Approximate Chemical Shifts in ppm)
| Carbon Assignment | Endo Isomer (Estimated) | Exo Isomer (Estimated) |
| Aldehyde (C=O) | ~204 | ~205 |
| Olefinic (C₅, C₆) | ~138, ~132 | ~137, ~135 |
| C₂ | ~51 | ~53 |
| C₃ | ~30 | ~32 |
| Bridgehead (C₁, C₄) | ~45, ~42 | ~46, ~43 |
| C₇ | ~49 | ~48 |
Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Functional Group | Vibration Mode | Endo Isomer (Expected) | Exo Isomer (Expected) |
| C=O | Stretch | ~1725 (strong, sharp) | ~1725 (strong, sharp) |
| Aldehydic C-H | Stretch | ~2820, ~2720 (medium) | ~2820, ~2720 (medium) |
| Olefinic C=C | Stretch | ~1640 (weak to medium) | ~1640 (weak to medium) |
| Olefinic =C-H | Stretch | ~3060 | ~3060 |
| Alkane C-H | Stretch | 2850-2970 | 2850-2970 |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 122 | [C₈H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 94 | [C₇H₁₀]⁺˙ | Loss of CO |
| 93 | [C₇H₉]⁺ | Loss of CHO |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene radical cation |
| 56 | [C₄H₄O]⁺˙ | Acrolein radical cation |
The most characteristic fragmentation pathway for this compound under electron ionization is a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene (m/z 66) and acrolein (m/z 56).
Role in Drug Development and Medicinal Chemistry
While this compound is not typically a pharmacologically active molecule itself, its rigid bicyclic scaffold is of significant interest to drug development professionals. The norbornene framework serves as a bioisostere for phenyl rings, offering a three-dimensional, non-aromatic alternative for lead optimization. Its conformational rigidity can help in locking a molecule into a bioactive conformation, thereby improving binding affinity and selectivity for a biological target.
The aldehyde functionality provides a versatile chemical handle for the synthesis of a wide array of derivatives. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination and other condensation reactions to introduce diverse functional groups. These transformations allow for the exploration of the chemical space around the norbornene core in the design of novel therapeutic agents, particularly in the field of oncology.
The following diagram illustrates the utility of the this compound scaffold in the synthesis of more complex molecules for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound(5453-80-5) 13C NMR [m.chemicalbook.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | C8H10O | CID 95117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
5-Norbornene-2-carboxaldehyde reactivity and reaction mechanisms
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bicyclic organic compound characterized by the presence of a strained norbornene ring system and a reactive aldehyde functional group.[1] This unique structural combination imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of fine chemicals, pharmaceutical intermediates, and advanced polymeric materials. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its synthesis via the Diels-Alder reaction, reactions involving the aldehyde moiety, and polymerization via its olefinic bond. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and materials science.
Synthesis of this compound
The primary route for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrolein.[1] This reaction typically produces a mixture of endo and exo isomers. The endo isomer is generally the kinetic product, favored at lower temperatures, while the exo isomer is the thermodynamically more stable product and is favored at higher temperatures.[2]
General Experimental Protocol: Diels-Alder Reaction
Materials:
-
Acrolein
-
Toluene (or other suitable solvent)
-
Lewis acid catalyst (e.g., Aluminum chloride, optional)[3]
-
Hydroquinone (B1673460) (inhibitor for acrolein polymerization)
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein and a small amount of hydroquinone in a suitable solvent like toluene.
-
Cool the acrolein solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the acrolein solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. For higher exo selectivity, the reaction can be performed at elevated temperatures.[2][4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.
Control of Stereoselectivity
The endo/exo ratio of the product is a critical parameter, particularly for applications in polymerization, where the exo isomer often exhibits higher reactivity.[5] Several factors can be manipulated to control this ratio:
-
Temperature: Lower temperatures (kinetic control) favor the formation of the endo adduct due to favorable secondary orbital interactions in the transition state. Higher temperatures favor the thermodynamically more stable exo adduct.[2]
-
Solvent Polarity: The choice of solvent can influence the isomer ratio, though the effect is often less pronounced than temperature.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction.[4] For some dienophiles, Lewis acids are known to increase endo selectivity.[3]
-
Isomerization: An endo-rich mixture can be isomerized to an exo-rich mixture through thermal or base-catalyzed equilibration.[2]
Quantitative Data for Synthesis
| Reaction Conditions | Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | endo/exo Ratio | Yield (%) | Reference |
| Thermal | Cyclopentadiene | Acrylate | None | Toluene | Room Temp | ~80:20 | High | [2][6] |
| Thermal Isomerization | endo-rich mixture | - | - | 1,2-Dimethoxybenzene | High Temp | Enriched exo | - | [7] |
| Base-catalyzed Isomerization | endo-rich ester | - | tBuONa | THF | Room Temp | 18:82 (exo favored) | - | [2] |
Diagram of Diels-Alder Synthesis and Isomerization
Caption: Synthesis of this compound and subsequent isomerization.
Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is a primary site for a variety of chemical transformations, including nucleophilic addition, oxidation, and reduction.[1]
Reduction to 5-Norbornene-2-methanol (B8022476)
The aldehyde can be readily reduced to the corresponding primary alcohol, 5-Norbornene-2-methanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
General Experimental Protocol: Reduction with NaBH₄
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (for extraction)
-
Aqueous HCl (for workup)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.[8]
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes to a few hours) while monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of dilute aqueous HCl until the bubbling ceases.[9]
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Norbornene-2-methanol.
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Warm | 30 min | High | [8] |
| Benzaldehyde | NaBH₄ / Wet SiO₂ | Solvent-free | Room Temp | 1 min | 97 | [10] |
Diagram of Reduction Mechanism
Caption: Mechanism of aldehyde reduction with sodium borohydride.
Oxidation to 5-Norbornene-2-carboxylic acid
The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.
General Experimental Protocol: Oxidation
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, Jones reagent, or milder oxidants)
-
Appropriate solvent (e.g., acetone, water)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Slowly add the oxidizing agent at a controlled temperature (often in an ice bath).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture according to the specific oxidizing agent used. This often involves quenching excess oxidant, followed by extraction and purification. For example, with KMnO₄, the manganese dioxide byproduct is filtered off.
-
Purify the crude product, often by recrystallization or chromatography, to obtain 5-Norbornene-2-carboxylic acid.
| Reactant | Oxidizing Agent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Fe(NO₃)₃ | 200 °C, 2 h | 98 | [11] |
| Alkenes | Ozone, then H₂O₂ | -78 °C to RT | High | [8] |
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The Wittig reaction converts the aldehyde into an alkene using a phosphorus ylide. This is a powerful method for C=C bond formation.
General Experimental Protocol: Wittig Reaction
Materials:
-
A phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
This compound
Procedure:
-
Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension (e.g., to 0 °C or -78 °C) and add the strong base dropwise to generate the colored ylide.
-
Stir the ylide solution for a period to ensure complete formation.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to proceed, often with warming to room temperature, until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.
| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | Low (example) | [12] |
| General Aldehyde | Wittig Salt | KOtBu | THF | - | [13] |
Diagram of Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. This is a fundamental C-C bond-forming reaction.
General Experimental Protocol: Grignard Reaction
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride or dilute HCl for workup
Procedure:
-
Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the Grignard reagent dropwise via syringe with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
| Aldehyde/Ketone | Grignard Reagent | Yield (%) | Reference |
| General Aldehyde | RMgX | Typically high | [14] |
| General Ketone | RMgX | Typically high | [14] |
Reactivity of the Norbornene Double Bond
The strained double bond of the norbornene ring system is highly reactive and readily undergoes reactions such as Ring-Opening Metathesis Polymerization (ROMP).
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for strained cyclic olefins, catalyzed by transition metal complexes, most notably Grubbs' (Ruthenium-based) and Schrock's (Molybdenum-based) catalysts. The exo isomer of norbornene derivatives generally shows higher reactivity in ROMP than the endo isomer.[5] While direct ROMP of this compound can be challenging due to potential catalyst inhibition by the aldehyde group, its derivatives, such as the corresponding alcohol (5-norbornene-2-methanol) or protected aldehyde, are excellent monomers.
General Experimental Protocol: ROMP of a Norbornene Derivative
Materials:
-
Norbornene monomer (e.g., 5-norbornene-2-methanol or a protected derivative)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF)
-
Ethyl vinyl ether (to terminate the polymerization)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the norbornene monomer in the anhydrous, deoxygenated solvent.
-
In a separate vial, dissolve the Grubbs' catalyst to prepare a stock solution of known concentration.
-
Initiate the polymerization by rapidly injecting the catalyst solution into the vigorously stirred monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Allow the polymerization to proceed for the desired time. The reaction is often very fast.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy for structure.
| Monomer | Catalyst | [M]/[I] Ratio | Mn ( g/mol ) | PDI | Reference |
| Norbornene-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | Varies | Controllable | ~1.10-1.25 | [2] |
| Norbornadiene diesters | Grubbs 3rd Gen. | 200 | Varies | 1.04-1.10 | [15] |
| Norbornene anhydride (B1165640) derivatives | Grubbs 3rd Gen. | Varies | - | < 1.30 | [9] |
Diagram of ROMP Mechanism
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Conclusion
This compound is a bifunctional molecule with two distinct reactive centers: the aldehyde group and the strained norbornene double bond. This duality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The aldehyde can be manipulated through standard carbonyl chemistry, while the olefin provides a handle for polymerization and other addition reactions. The stereochemical outcome of its synthesis is a key consideration, with the endo and exo isomers often displaying different reactivities, particularly in polymerization reactions. This guide has outlined the fundamental reactivity of this compound and provided detailed protocols and mechanistic insights to aid researchers in its application.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Grignard Reagents [sigmaaldrich.com]
- 15. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Norbornene-2-carboxaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Norbornene-2-carboxaldehyde (endo/exo mixture), a versatile bicyclic aldehyde utilized in the synthesis of polymers and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.49 / 9.42 | s / d | 1H | Aldehydic H (exo/endo) |
| 6.18 - 6.08 | m | 2H | Olefinic H |
| 3.18 / 2.92 | m | 1H | Bridgehead H |
| 2.88 / 2.52 | m | 1H | Bridgehead H |
| 2.20 - 1.20 | m | 5H | Aliphatic H |
Note: Data corresponds to a mixture of endo and exo isomers.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 204.4 / 203.2 | C=O (exo/endo) |
| 138.0 / 137.8 | Olefinic C |
| 132.4 / 132.2 | Olefinic C |
| 52.4 / 51.8 | Bridgehead C |
| 47.8 / 47.2 | Bridgehead C |
| 45.6 / 45.0 | Aliphatic C |
| 34.2 / 33.8 | Aliphatic C |
| 29.8 / 29.2 | Aliphatic C |
Note: Data corresponds to a mixture of endo and exo isomers.
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 | Strong | C-H stretch (alkane) |
| 2870 | Medium | C-H stretch (aldehyde) |
| 1720 | Strong | C=O stretch (aldehyde) |
| 1650 | Medium | C=C stretch (alkene) |
| 720 | Strong | =C-H bend (cis-alkene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 122 | 25 | [M]⁺ (Molecular Ion) |
| 94 | 10 | [M - CO]⁺ |
| 66 | 100 | [C₅H₆]⁺ (Cyclopentadiene) |
| 57 | 15 | [C₄H₉]⁺ |
| 39 | 20 | [C₃H₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters for the cited data from public databases are not always available, the following provides a detailed methodology for acquiring such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer. The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise ratio. The data is processed with a Fourier transform, and the chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
-
Thin Film: Alternatively, a drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded as described above.
Mass Spectrometry (MS)
The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Introduction and Chromatography: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the components. Helium is typically used as the carrier gas.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected to produce the mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemistry of the endo and exo isomers of 5-Norbornene-2-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique bicyclic structure and reactive aldehyde functionality.
Introduction
This compound, a derivative of a bridged bicyclic alkene, exists as two stereoisomers: endo and exo. This isomerism arises from the orientation of the carboxaldehyde group relative to the double bond within the norbornene framework. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is the primary route to this compound, typically yielding a mixture of isomers.[1] The stereochemical outcome of this reaction and the subsequent isomerization are critical for its application, as the spatial arrangement of the substituent significantly influences the molecule's reactivity and biological activity.
The exo isomer is generally considered to be the more thermodynamically stable of the two, a factor that is exploited in the selective synthesis of this isomer.[2][3] Conversely, the endo isomer is often the kinetically favored product in the initial cycloaddition.[4] Understanding the principles of kinetic versus thermodynamic control is therefore paramount in manipulating the isomeric ratio.
Norbornene derivatives serve as valuable scaffolds in drug discovery, providing a rigid framework for the spatial presentation of pharmacophoric elements.[5] The aldehyde functionality of this compound offers a versatile handle for a variety of chemical transformations, including oxidation, reduction, and the formation of imines, making it a key intermediate in the synthesis of complex organic molecules.[1][6]
Synthesis and Isomerization
The synthesis of this compound is primarily achieved through the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene (B3395910) and acrolein. This reaction is highly stereoselective, with the endo isomer being the predominant product under kinetic control, a consequence of favorable secondary orbital interactions.
Figure 1: Synthesis and Isomerization of this compound.
The kinetically favored endo isomer can be converted to the more thermodynamically stable exo isomer through epimerization. This is typically achieved under basic conditions, where a strong base such as sodium tert-butoxide (tBuONa) facilitates the formation of an enolate intermediate, allowing for inversion of the stereocenter at the C2 position.[2] Alternatively, thermal isomerization at elevated temperatures can also favor the formation of the exo product.[3]
Spectroscopic Characterization
The endo and exo isomers of this compound can be distinguished and quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for differentiating the two isomers due to the distinct chemical environments of the protons in each configuration. The chemical shifts and coupling constants of the aldehydic proton and the protons on the norbornene skeleton are particularly informative.
Table 1: Representative ¹H NMR Spectroscopic Data
| Proton | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |
| Aldehydic (CHO) | ~9.5 | ~9.8 |
| Olefinic (C=CH) | ~6.0 - 6.2 | ~6.0 - 6.2 |
| Bridgehead (CH) | ~2.8 - 3.2 | ~2.8 - 3.2 |
| C2-H | ~2.9 | ~2.5 |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The data presented is a representative compilation from various norbornene derivatives.
¹³C NMR Spectroscopy
Carbon-13 NMR provides further structural confirmation by revealing the chemical shifts of the carbon atoms in the molecule. The chemical shift of the carbonyl carbon and the carbons of the bicyclic framework are key indicators for distinguishing between the isomers.
Table 2: Representative ¹³C NMR Spectroscopic Data
| Carbon | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |
| Carbonyl (C=O) | ~204 | ~205 |
| Olefinic (C=C) | ~132, ~137 | ~132, ~137 |
| C2 | ~52 | ~55 |
| C3 | ~30 | ~33 |
| C4 | ~45 | ~46 |
| C7 (Bridge) | ~49 | ~47 |
Note: The exact chemical shifts can vary. The data presented is a representative compilation from various norbornene derivatives and spectral databases.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. Both isomers will exhibit characteristic absorptions for the aldehyde C=O stretch, the olefinic C=C stretch, and the C-H bonds. Subtle differences in the fingerprint region may also be used to distinguish the isomers.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820-2880 and 2720-2780 |
| Carbonyl C=O | Stretch | 1720-1740 |
| Olefinic C=C | Stretch | 1630-1650 |
| Olefinic C-H | Stretch | 3040-3080 |
Experimental Protocols
The following are representative protocols for the synthesis and isomerization of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Synthesis of endo-5-Norbornene-2-carboxaldehyde (Diels-Alder Reaction)
This protocol is adapted from general procedures for the Diels-Alder reaction of cyclopentadiene.[5][6][10]
Materials:
-
Acrolein (freshly distilled)
-
Toluene (B28343) (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
-
Apparatus for cracking dicyclopentadiene (if starting from the dimer)
Procedure:
-
Preparation of Cyclopentadiene: If starting with dicyclopentadiene, it must first be "cracked" to the monomer. This is achieved by heating the dimer to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41 °C). The freshly distilled cyclopentadiene should be kept cold and used promptly as it will readily dimerize back.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a small amount of hydroquinone in toluene.
-
Addition of Reactants: Cool the toluene solution in an ice bath. To this, add freshly distilled acrolein (1.0 equivalent).
-
Cycloaddition: Slowly add the cold, freshly distilled cyclopentadiene (1.1 equivalents) to the stirred acrolein solution. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Workup: Remove the solvent under reduced pressure. The crude product, which is predominantly the endo isomer, can be purified by vacuum distillation.
Isomerization to exo-5-Norbornene-2-carboxaldehyde
This protocol is based on the base-catalyzed epimerization of related norbornene derivatives.[2]
Materials:
-
endo-5-Norbornene-2-carboxaldehyde (or an endo/exo mixture)
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the endo-rich this compound in anhydrous THF.
-
Base Addition: Add sodium tert-butoxide (0.1 to 0.5 equivalents) to the stirred solution at room temperature.
-
Isomerization: Monitor the reaction progress by TLC or GC-MS. The reaction is typically allowed to stir at room temperature for several hours until the equilibrium between the endo and exo isomers is reached (favoring the exo isomer).
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture, now enriched in the exo isomer, can be purified by vacuum distillation or column chromatography.
Applications in Drug Development
The rigid norbornene scaffold is an attractive template in medicinal chemistry for the design of conformationally constrained ligands. The aldehyde functionality of this compound provides a convenient starting point for the synthesis of a wide array of derivatives with potential biological activity.
Figure 2: Workflow for the use of this compound in Drug Discovery.
The workflow for utilizing this compound in a drug discovery program typically involves:
-
Derivatization: The aldehyde is converted into a library of diverse compounds through reactions such as oxidation to the carboxylic acid, reduction to the alcohol, reductive amination to form various amines, and olefination reactions to introduce new carbon-carbon double bonds.
-
Biological Screening: This library of compounds is then screened against a specific biological target to identify "hits" with desired activity.
-
Lead Optimization: The initial hits are then subjected to further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.
Through such systematic approaches, the unique structural features of the norbornene scaffold can be leveraged to develop novel therapeutic agents.
Conclusion
The endo and exo isomers of this compound are valuable synthetic intermediates with distinct stereochemical properties. The ability to control the isomeric ratio through careful selection of reaction conditions for the Diels-Alder synthesis and subsequent isomerization is crucial for their effective use. This guide provides the foundational knowledge and representative protocols to aid researchers in the synthesis, characterization, and application of these important building blocks in the pursuit of new scientific discoveries and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 3. www2.latech.edu [www2.latech.edu]
- 4. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]
- 5. studylib.net [studylib.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. This compound(5453-80-5) 13C NMR [m.chemicalbook.com]
- 8. Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | C8H10O | CID 95117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. community.wvu.edu [community.wvu.edu]
Thermodynamic Properties of 5-Norbornene-2-carboxaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carboxaldehyde is a bicyclic aldehyde that exists as a mixture of endo and exo isomers. Its rigid norbornene scaffold and reactive aldehyde functionality make it a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical agents. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, predicting product stability, and assessing its potential in various applications, including drug design and delivery. This guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for their determination, and insights into the biological relevance of norbornene-containing compounds.
Core Thermodynamic Properties
The thermodynamic properties of this compound have been determined through both computational methods and experimental measurements. The following tables summarize the key quantitative data available for this compound. It is important to note that much of the available data pertains to a mixture of the endo and exo isomers.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | 48.61 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation (gas) | ΔfH°gas | -117.15 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 15.23 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | ΔvapH° | 40.10 | kJ/mol | Joback Calculated Property[1] |
Table 2: Experimental Physical and Thermodynamic Properties of this compound
| Property | Value | Unit | Conditions | Source |
| Boiling Point | 341.7 | K | 0.016 bar | NIST Chemistry WebBook[2] |
| Boiling Point | 67-70 | °C | 12 mmHg | Sigma-Aldrich[3] |
| Density | 1.03 | g/mL | 20 °C | Sigma-Aldrich[3] |
| Refractive Index | 1.490 | - | 20 °C | Sigma-Aldrich[3] |
Endo vs. Exo Isomerism and Thermodynamic Stability
The Diels-Alder reaction used to synthesize this compound typically yields a mixture of endo and exo isomers. While the endo product is often the kinetically favored product due to secondary orbital interactions in the transition state, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[4] Studies on related norbornene derivatives have shown that the exo isomer is thermodynamically more stable than the endo isomer.[5][6] This is a critical consideration in synthesis and purification, as conditions can be optimized to favor the formation of the desired isomer. For instance, heating the mixture can facilitate isomerization to the more stable exo form.[7] For 5-norbornene-2-carboxylic acid methyl ester, it has been shown that a strong base can effectively promote isomerization to reach a thermodynamic equilibrium with a higher proportion of the exo isomer.[5]
Experimental Protocols for Thermodynamic Property Determination
The determination of the thermodynamic properties of organic compounds like this compound relies on a variety of well-established experimental techniques. The following sections detail the general methodologies for measuring key thermodynamic parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is most commonly determined experimentally using combustion calorimetry .[8][9]
Methodology:
-
Sample Preparation: A precisely weighed sample of the pure compound (e.g., this compound) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The final temperature is precisely measured.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]
-
Hess's Law Application: The standard enthalpy of formation of the compound is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[8]
Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization can be determined by several methods, including calorimetry and gas chromatography.
1. Calorimetric Determination:
Vaporization calorimeters directly measure the heat required to vaporize a known amount of substance at constant pressure.[11]
Methodology:
-
A sample of the liquid is placed in a vaporization chamber.
-
A known amount of electrical energy is supplied to a heater to induce vaporization at a constant rate.
-
The amount of vapor produced is measured, often by condensation and collection.
-
The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.
2. Gas Chromatography (GC) Method:
This is an indirect method that relates the retention time of a compound on a GC column to its vapor pressure and, subsequently, its enthalpy of vaporization.[12][13]
Methodology:
-
A gas chromatograph with a suitable column is used.
-
The sample is injected into the GC, and its retention time is measured at several different column temperatures.
-
The retention times are used to calculate the capacity factor (k') at each temperature.
-
According to the Clausius-Clapeyron equation, a plot of ln(k'/T) versus 1/T will be linear.
-
The slope of this line is directly proportional to the enthalpy of vaporization (ΔvapH°).[12]
Vapor Pressure
Vapor pressure is a fundamental thermodynamic property that can be measured using various static or dynamic techniques.
Static Method:
This method involves measuring the pressure of the vapor in equilibrium with the condensed phase in a closed system.[14][15]
Methodology:
-
A sample of the substance is placed in a container connected to a pressure-measuring device (manometer).
-
The sample is thoroughly degassed to remove any dissolved air.[15]
-
The container is placed in a thermostat to maintain a constant temperature.
-
Once thermal equilibrium is reached, the pressure of the vapor is measured. This is repeated at various temperatures to obtain the vapor pressure curve.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the determination of the enthalpy of formation and enthalpy of vaporization of an organic compound like this compound.
References
- 1. 5-Norbornane-2-carboxaldehyde (CAS 5453-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]
- 3. Relative Basicities of Some Endo and Exo Norbornylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.latech.edu [www2.latech.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Organometallic Thermochemistry Database [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. vscht.cz [vscht.cz]
- 15. calnesis.com [calnesis.com]
commercial suppliers of 5-Norbornene-2-carboxaldehyde
An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 5453-80-5), a versatile bicyclic organic compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the procurement and application of this chemical. This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its synthesis.
Chemical Properties and Applications
This compound, also known as Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, is a colorless to pale yellow liquid. Its unique strained bicyclic structure, featuring a norbornene ring system with a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis. The compound's reactivity is of significant interest in the synthesis of fine chemicals, pharmaceutical intermediates, and polymers. Notably, it has been utilized in the transition metal-catalyzed synthesis of norbornene-derived homopolymers.[1][2] The norbornene scaffold itself is a promising structure in medicinal chemistry, with applications in cancer treatment research.[3]
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically as a mixture of endo and exo isomers. The purity levels are generally around 95% or higher. The following table summarizes the offerings from several prominent commercial suppliers. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a quote.
| Supplier | Purity | Available Quantities |
| TCI America | >95.0% (GC) | Inquire for bulk quantities.[4] |
| Thermo Scientific Chemicals (Fisher Scientific) | 95% (mixture of endo and exo) | 5 g, 25 g, 100 g.[5][6][7] |
| Sigma-Aldrich | 95% | Inquire for available quantities. |
| Pharmaffiliates | High Purity | Inquire for price and availability.[8] |
| Oakwood Chemical | 95% | 250 mg, 1 g, 5 g, 25 g.[9] |
| Conier Chem & Pharma Limited (via ECHEMI) | Not specified | Inquire for latest price.[10] |
| Valin Cosmetics Private Limited (via IndiaMART) | 98% | Minimum order of 25 kgs.[11] |
| Chongqing Chemdad (via ECHEMI) | 99.00% | Inquire for business.[12] |
Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction
The primary route for synthesizing this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein.[13] This cycloaddition reaction is a classic method for forming six-membered rings.
Materials:
-
Acrolein (inhibitor-free)
-
Hydroquinone (B1673460) (as a polymerization inhibitor)
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Distillation apparatus
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is the dimer of cyclopentadiene and must be "cracked" to yield the monomer. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is then collected by fractional distillation. This freshly distilled cyclopentadiene should be used immediately as it will dimerize over time.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, dissolve acrolein and a small amount of hydroquinone in a suitable solvent like toluene. Cool the flask in an ice bath.
-
Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene to the acrolein solution from the addition funnel with continuous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Workup:
-
Wash the reaction mixture with water to remove any unreacted acrolein.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.
Visualization of the Synthesis Pathway
The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound.
Caption: Diels-Alder reaction pathway for the synthesis of this compound.
References
- 1. This compound | 5453-80-5 [chemicalbook.com]
- 2. This compound CAS#: 5453-80-5 [amp.chemicalbook.com]
- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5453-80-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound, 95%, mixture of endo and exo 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, endo + exo, 95% 25 g | Request for Quote [thermofisher.com]
- 7. This compound, 95%, mixture of endo and exo 100 g | Request for Quote [thermofisher.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound [oakwoodchemical.com]
- 10. echemi.com [echemi.com]
- 11. indiamart.com [indiamart.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 5453-80-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Use of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and key chemical transformations of 5-Norbornene-2-carboxaldehyde. Intended for laboratory and drug development professionals, this document details the compound's physicochemical properties, potential hazards, and requisite safety protocols. Furthermore, it offers detailed experimental procedures for its synthesis via the Diels-Alder reaction and its subsequent oxidation to 5-norbornene-2-carboxylic acid. Analytical methods for characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also presented with procedural outlines. Visual workflows for safe handling and experimental processes are included to ensure clarity and promote a safe laboratory environment.
Introduction
This compound, a bicyclic organic compound, is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceutical intermediates, fine chemicals, and polymers.[1] Its unique strained ring system and reactive aldehyde functionality make it a valuable building block for complex molecular architectures.[1] This guide aims to consolidate critical safety information and practical experimental knowledge to support its effective and safe utilization in a research and development setting.
Physicochemical and Toxicological Properties
This compound is a colorless to pale yellow liquid with a distinct aldehydic odor.[1] It is insoluble in water but soluble in organic solvents like methanol.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| CAS Number | 5453-80-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 67-70 °C @ 12 mmHg | [1] |
| Flash Point | 50.6 °C (123.1 °F) | [1] |
| Density | 1.03 g/mL at 20 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Stability | Stable under normal temperatures and pressures | [1] |
From a toxicological perspective, this compound is considered moderately toxic. Acute exposure may lead to irritation of the eyes, skin, and respiratory system.[1] While not classified as a carcinogen, prolonged or repeated contact can cause sensitization and allergic reactions in susceptible individuals.[1]
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[1] Appropriate safety measures are imperative during its handling and storage.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Irritation | 2 | H315: Causes skin irritation | ❗ |
| Eye Irritation | 2 | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | ❗ |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Handling and Storage
-
Handling: Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[1] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Incompatible materials to avoid include strong oxidizing agents, strong bases, and reactive metals.[1]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.
Experimental Protocols
The following protocols are provided as representative examples of common procedures involving this compound. Researchers should adapt these methods based on their specific laboratory conditions and scale.
Synthesis of this compound via Diels-Alder Reaction
This protocol describes the synthesis from cyclopentadiene (B3395910) and acrolein. Cyclopentadiene is typically generated by the thermal cracking of its dimer, dicyclopentadiene (B1670491).
Materials:
-
Dicyclopentadiene
-
Acrolein
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate
Equipment:
-
Distillation apparatus for cracking dicyclopentadiene
-
Round-bottom flask with a reflux condenser and addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). Collect the cyclopentadiene monomer, which distills at 40-42 °C. Keep the collected cyclopentadiene on ice.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve freshly distilled cyclopentadiene (1.0 equivalent) in a minimal amount of cold toluene.
-
Addition of Acrolein: Add a small amount of hydroquinone to the acrolein to inhibit polymerization. Slowly add acrolein (1.1 equivalents) to the stirred cyclopentadiene solution at a rate that maintains the reaction temperature below 40 °C. An ice bath may be necessary to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.
Oxidation to 5-Norbornene-2-carboxylic Acid
This protocol outlines the oxidation of the aldehyde to a carboxylic acid using Jones reagent. Caution: Jones reagent is highly corrosive and contains hexavalent chromium, a known carcinogen. Handle with extreme care in a fume hood.
Materials:
-
This compound
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Isopropanol (B130326) (for quenching)
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Addition of Jones Reagent: Slowly add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to green/brown. Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Workup: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-norbornene-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To confirm the identity and assess the purity of this compound.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dilute the stock solution to a final concentration of ~10 µg/mL.
-
Transfer the diluted sample to a 2 mL GC vial.
Instrumental Parameters (Representative):
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a suitable split ratio).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the structure of this compound, including the endo/exo isomer ratio.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Acquisition: Standard proton acquisition parameters.
-
Analysis: Integrate the signals corresponding to the aldehyde protons and the olefinic protons of the endo and exo isomers to determine their ratio.
Disposal Considerations
All waste containing this compound and its reaction byproducts must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of flammable and toxic chemical waste. Do not dispose of down the drain.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its flammability and potential health hazards. By adhering to the safety protocols, handling procedures, and experimental guidelines outlined in this document, researchers can safely and effectively utilize this compound in their work. This guide serves as a foundational resource, and it is recommended that all users consult the most recent Safety Data Sheet (SDS) and relevant literature before commencing any new experimental work.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Historical Synthesis of 5-Norbornene-2-carboxaldehyde
This technical guide provides a comprehensive overview of the historical and principal synthetic methodologies for this compound. This versatile bicyclic aldehyde, a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers, is primarily synthesized through the Diels-Alder reaction, a cornerstone of organic chemistry.[1][2] This document details the core synthesis routes, explores the critical aspect of stereoselectivity, and provides experimental protocols for key reactions.
Primary Synthesis Route: The Diels-Alder Cycloaddition
The most direct and historically significant method for synthesizing this compound is the [4+2] Diels-Alder cycloaddition reaction between cyclopentadiene (B3395910) and acrolein.[1][3] This reaction is a powerful tool for forming cyclic compounds, as it creates two new carbon-carbon bonds in a single, stereospecific step.[4]
The process typically involves the thermal cracking of dicyclopentadiene (B1670491) to generate the reactive cyclopentadiene monomer in situ, which then reacts with acrolein.[1] A key feature of this synthesis is the formation of two stereoisomers: the endo and exo adducts. The orientation of the carboxaldehyde group relative to the bicyclic ring system defines these isomers.[5]
Caption: Primary Diels-Alder synthesis pathway for this compound.
Endo/Exo Stereoselectivity
In the Diels-Alder reaction for this compound, the endo isomer is the kinetically favored product, meaning it forms faster at lower temperatures.[5][6] This preference is often explained by secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile in the transition state.[4][7]
However, the exo isomer is the more thermodynamically stable product due to reduced steric hindrance.[6][7] Consequently, reaction conditions can be manipulated to favor one isomer over the other. For many applications, particularly in polymerization, the exo isomer is more desirable due to its greater reactivity.[5]
Factors Influencing Isomer Ratios
Significant research has been dedicated to controlling the endo/exo ratio of the product mixture. Key factors include temperature, solvent polarity, and the use of catalysts.[1]
| Parameter | Effect on Isomer Ratio | Rationale | References |
| Temperature | Higher temperatures (e.g., >150-200°C) favor the exo isomer. | The Diels-Alder reaction is reversible. At higher temperatures, the less stable endo adduct can revert to the starting materials, allowing the equilibrium to shift towards the more stable exo product. | [5][8] |
| Solvent | Increased solvent polarity can influence selectivity. | The choice of solvent affects the stability of the transition states leading to the endo and exo products. | [1][8] |
| Catalysis | Lewis acids (e.g., TiCl₄, ZnCl₂) and organocatalysts can enhance endo selectivity and enantioselectivity. | Catalysts can coordinate to the dienophile (acrolein), lowering the energy of the LUMO and enhancing the secondary orbital interactions that favor the endo transition state. | [1][7] |
| Base-Promoted Isomerization | Strong bases (e.g., sodium tert-butoxide) facilitate rapid isomerization from the endo to the exo form. | The base removes the active proton at the α-position to the carbonyl group, forming a carbanion intermediate that can re-protonate to yield the more stable exo isomer. | [5][9][10] |
| Microreactor Technology | High temperature and pressure in a microreactor can yield a high exo/endo ratio (up to 1.19:1) in a very short reaction time (2 min at 260°C). | Efficient heat and mass transfer in the microreactor allows for thermodynamically controlled conditions, favoring the exo product while minimizing byproduct formation. | [8] |
Alternative Synthesis Routes
While the Diels-Alder reaction is the primary route, alternative methods have been developed, often providing better control or starting from more readily available precursors.[1]
-
Oxidation of 5-Norbornene-2-methanol : This is a prominent alternative synthesis that is particularly useful for producing the aldehyde from its corresponding alcohol, which is a readily available precursor.[1][2]
-
Hydroformylation of Norbornene : Industrial preparation can employ rhodium-catalyzed hydroformylation of norbornene under high pressure with carbon monoxide and hydrogen, followed by the selective oxidation of the resulting alcohol to the aldehyde.[2]
Caption: Alternative synthesis pathways to this compound.
Experimental Protocols
The following sections provide generalized protocols based on established methodologies. Researchers should consult specific literature for precise quantities, safety precautions, and optimization details.
Protocol 1: Diels-Alder Synthesis of this compound
This protocol describes the classic cycloaddition, which typically results in an endo-rich mixture.
Caption: Experimental workflow for the Diels-Alder synthesis.
Protocol 2: Base-Promoted Isomerization to Exo-Rich Product
This procedure is used to convert the kinetically favored endo isomer to the more thermodynamically stable exo isomer.[9][10]
-
Dissolution : Dissolve the endo-rich mixture of this compound (or its ester derivative, like methyl 5-norbornene-2-carboxylate) in a suitable aprotic solvent (e.g., THF, toluene).
-
Base Addition : Add a strong base, such as sodium tert-butoxide (tBuONa), to the solution at room temperature.[9][10] The base acts as a catalyst for the isomerization.
-
Equilibration : Stir the mixture at room temperature. The isomerization from endo to an equilibrium mixture (favoring exo) is often rapid.[9]
-
Quenching : Carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid) to a pH of approximately 7.5.[10]
-
Workup and Purification : Perform an aqueous workup, extract the product with an organic solvent, and remove the solvent under reduced pressure. The final product can be further purified if necessary.
This process can significantly improve the exo content, with reported endo/exo ratios shifting from 80/20 to 18/82 under optimized conditions for the corresponding carboxylic acid.[9][10]
Conclusion
The synthesis of this compound is historically rooted in the Diels-Alder reaction between cyclopentadiene and acrolein. While this method is efficient, controlling the stereochemical outcome—the ratio of endo to exo isomers—has been a central challenge and a driver of research. Methodologies have evolved from simple thermal control to the use of sophisticated catalytic systems and advanced microreactor technology to selectively favor the desired isomer. Furthermore, alternative routes via oxidation and hydroformylation provide valuable options depending on the available starting materials and desired product purity. Future research continues to focus on developing novel catalytic systems for precise stereocontrol, aiming for higher yields and enantioselectivity in this classic yet continually relevant transformation.[1]
References
- 1. This compound | 5453-80-5 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 5453-80-5 [amp.chemicalbook.com]
- 4. chemconnections.org [chemconnections.org]
- 5. This compound | 5453-80-5 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.latech.edu [www2.latech.edu]
- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 5-Norbornene-2-carboxaldehyde in Polymer Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
5-Norbornene-2-carboxaldehyde, a bicyclic organic compound, serves as a versatile building block in the realm of polymer chemistry. Its strained norbornene ring system readily undergoes ring-opening metathesis polymerization (ROMP), while the reactive aldehyde group provides a convenient handle for post-polymerization modification and the synthesis of functional polymers. This unique combination of features makes it a valuable monomer for creating a wide array of polymeric materials with tailored properties for applications ranging from advanced materials to drug delivery systems.
Applications in Polymer Synthesis
The primary applications of this compound in polymer chemistry can be categorized into three main areas:
-
Ring-Opening Metathesis Polymerization (ROMP): The high ring strain of the norbornene moiety makes it an excellent substrate for ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-controlled molecular weights and narrow polydispersity indices. Ruthenium-based catalysts, particularly Grubbs' catalysts, are widely used for the ROMP of norbornene derivatives due to their high tolerance for various functional groups, including aldehydes.[1]
-
Vinyl Addition Polymerization: While less common than ROMP, this compound and its derivatives can also undergo vinyl addition polymerization across the double bond without opening the ring.[1] This method, often catalyzed by late-transition metal complexes such as palladium, yields polymers with a saturated carbon backbone, which can impart desirable properties like thermal stability.
-
Post-Polymerization Modification: The aldehyde functional group is a key feature that allows for a wide range of chemical transformations on the resulting polymer. This enables the introduction of various functionalities, such as cross-linking agents, fluorescent tags, or bioactive molecules, after the polymer backbone has been formed. A notable example is the Wittig reaction, which can be used to introduce new carbon-carbon double bonds.
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound using Grubbs' First-Generation Catalyst
This protocol describes a general procedure for the ROMP of a norbornene derivative.
Materials:
-
This compound (monomer)
-
Grubbs' first-generation catalyst
-
Dry toluene (B28343) (solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
Under an argon atmosphere, prepare a solution of Grubbs' first-generation catalyst (e.g., 1.0 × 10⁻³ M) in dry toluene immediately before use.
-
In a separate Schlenk flask, dissolve the this compound monomer in dry toluene.
-
Transfer the catalyst solution to the monomer solution via cannula with vigorous stirring.
-
Allow the polymerization to proceed at room temperature. The reaction time will vary depending on the desired molecular weight.
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification via Wittig Reaction
This protocol outlines the modification of a polynorbornene containing pendant aldehyde groups.
Materials:
-
Polymer with pendant aldehyde groups (synthesized via ROMP of this compound)
-
An appropriate alkyl halide (to form the phosphonium (B103445) salt)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Dry tetrahydrofuran (B95107) (THF)
-
An aldehyde or ketone for the Wittig reaction
-
Methanol (for precipitation)
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under argon, dissolve the polymer in dry THF.
-
Add triphenylphosphine and the alkyl halide to the polymer solution to form the polymeric phosphonium salt. Stir the reaction mixture, typically overnight, at room temperature.
-
Cool the solution to 0 °C and slowly add the strong base to generate the polymeric ylide.
-
Add the desired aldehyde or ketone to the ylide solution and allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding a small amount of water or methanol.
-
Precipitate the modified polymer in a large volume of a non-solvent (e.g., methanol or water).
-
Filter the polymer, wash thoroughly, and dry under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the polymerization of norbornene derivatives under various conditions.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) Data
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| 5-phenyl-2-norbornene | Grubbs' 1st Gen | 3000/1 | Chloroform | 310 | 1.4 | - | [2] |
| Norbornene | Mo(CH-t-Bu)(NAr)(O-t-Bu)2 | - | Toluene | - | - | - | [3] |
| 5-cyano-2-norbornene | Mo(CH-t-Bu)(NAr)(O-t-Bu)2 | 200/1 | THF | - | 1.06-1.07 | 123 | [3] |
Table 2: Vinyl Addition Polymerization Data
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Solvent | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| 5-vinyl-2-norbornene (B46002) | [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2]/PCy3/NaBArF4 | - | - | High | - | - | [4] |
| Norbornene | PCN pincer Pd(II)/MAO | - | 1,2-dichlorobenzene | - | - | - | [2] |
Visualizing Polymerization and Modification Pathways
The following diagrams illustrate the key chemical processes involving this compound.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Caption: Post-polymerization modification via the Wittig reaction.
Caption: Synthesis of a diblock copolymer using sequential ROMP.
References
Application Notes and Protocols for 5-Norbornene-2-carboxaldehyde in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carboxaldehyde is a versatile bicyclic organic compound that serves as a valuable building block in organic synthesis.[1] Its strained norbornene framework and reactive aldehyde group make it an interesting substrate for a variety of chemical transformations, including the powerful Diels-Alder reaction.[1] This [4+2] cycloaddition reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic and polycyclic molecules with high stereocontrol.[2] In the context of drug discovery and development, the rigid norbornene scaffold is of significant interest for creating novel molecular architectures with potential therapeutic applications, including anticancer agents.
This document provides detailed application notes and protocols for utilizing this compound as a dienophile in Diels-Alder reactions. It covers the fundamental principles, experimental considerations, and specific protocols, along with quantitative data where available.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction involves the concerted interaction between the π-electrons of a conjugated diene and a dienophile (in this case, the double bond of this compound). A key feature of this reaction is its stereoselectivity, leading to the formation of endo and exo isomers.
-
Endo Rule: In many Diels-Alder reactions, the endo product is the kinetically favored product, formed faster at lower temperatures. This preference is often explained by secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.
-
Exo Product: The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. At higher reaction temperatures, the reversible Diels-Alder reaction can lead to the formation of the more stable exo product.
The endo/exo selectivity can be influenced by various factors, including the nature of the diene and dienophile, reaction temperature, and the use of catalysts.
Lewis Acid Catalysis
Lewis acids can be employed to catalyze Diels-Alder reactions, often leading to increased reaction rates and enhanced stereoselectivity. By coordinating to the carbonyl oxygen of the aldehyde group in this compound, a Lewis acid increases the electron-withdrawing nature of the dienophile, thereby accelerating the reaction. This catalysis can also further enhance the preference for the endo product.
Diagram of the Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Applications in Drug Development and Medicinal Chemistry
The norbornene scaffold is a recognized "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. The rigid and defined three-dimensional structure of norbornene derivatives allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and binding to proteins.
Diels-Alder adducts derived from this compound can serve as key intermediates in the synthesis of complex molecules with potential therapeutic value. For instance, a norbornene-containing ligand synthesized from this compound has been used to create an iridium complex with cytotoxic effects against cancer cells.[3] This highlights the potential for using this building block in the development of novel anticancer agents.
Diagram of the Workflow for Drug Discovery
Caption: Drug discovery workflow utilizing Diels-Alder reactions.
Experimental Protocols
While specific protocols for Diels-Alder reactions using this compound as the dienophile are not abundantly available in the public domain, the following general procedures for analogous reactions can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for specific dienes.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol is adapted from the reaction of in situ generated cyclopentadiene (B3395910) with dienophiles.
Materials:
-
This compound
-
Diene (e.g., furan, anthracene, cyclopentadiene generated in situ from dicyclopentadiene)
-
Solvent (e.g., toluene, xylene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen diene (1.0 to 1.2 eq). If using a solid diene, dissolve it in a minimal amount of the chosen solvent. For reactions with cyclopentadiene, dicyclopentadiene (B1670491) can be "cracked" by heating to generate the monomer, which is then distilled directly into the reaction flask.
-
If a solvent is used, add it to the flask to achieve a suitable concentration (typically 0.1-1.0 M).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or distillation to isolate the Diels-Alder adduct.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) to determine the structure and the endo/exo ratio.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Diene
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or oven-dried glassware
-
Syringes for transfer of reagents
-
Standard work-up and purification equipment
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add this compound (1.0 eq) and the chosen diene (1.0 to 1.2 eq) to the flask, followed by anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using a cooling bath.
-
Slowly add the Lewis acid (0.1 to 1.0 eq) to the stirred solution via syringe.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the product and determine the endo/exo ratio by spectroscopic methods.
Quantitative Data
The following table summarizes representative quantitative data for Diels-Alder reactions of norbornene-type dienophiles with various dienes. While not all reactions use this compound specifically, they provide valuable insights into the expected yields and stereoselectivities.
| Dienophile | Diene | Conditions | Yield (%) | Endo:Exo Ratio | Reference |
| Maleic Anhydride | Cyclopentadiene | Solvent-free, reflux | 84 | 93:7 | [4] |
| Acrylic Acid | Cyclopentadiene | 160 °C | 40 | Mixture | [4] |
| Methyl Acrylate | Cyclopentadiene | Neat, 25 °C | - | 85:15 | N/A |
| Acrylonitrile | Cyclopentadiene | Neat, 25 °C | - | 72:28 | N/A |
Note: The endo:exo ratio is highly dependent on the specific reactants and reaction conditions. Optimization is often necessary to achieve the desired stereoselectivity.
Conclusion
This compound is a valuable synthon for the construction of complex polycyclic molecules via the Diels-Alder reaction. The resulting adducts, with their rigid bicyclic framework, hold significant promise as intermediates in the synthesis of novel therapeutic agents and other advanced materials. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in their own synthetic endeavors. Careful consideration of reaction conditions, particularly temperature and the use of Lewis acid catalysts, will be key to controlling the stereochemical outcome and maximizing the yield of the desired Diels-Alder adducts.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106146405A - Pharmaceutical intermediate and its production and use - Google Patents [patents.google.com]
- 4. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols for the ROMP of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carboxaldehyde is a versatile monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of well-defined functional polymers. The resulting poly(this compound) possesses a reactive aldehyde group in each repeating unit, making it an excellent platform for post-polymerization modification. This feature is particularly valuable in drug development and biomedical applications, where the covalent attachment of targeting ligands, drugs, or imaging agents is desired. The polymer backbone, derived from the norbornene moiety, often imparts unique physical properties, such as high glass transition temperatures. This document provides detailed application notes and experimental protocols for the ROMP of this compound.
Applications
The aldehyde functionality of poly(this compound) opens up a wide range of applications, primarily centered around bioconjugation and material functionalization.
-
Drug Delivery: The aldehyde groups can be used to attach drug molecules containing amine or hydrazide functionalities through the formation of imine or hydrazone linkages, respectively. These linkages can be designed to be cleavable under specific physiological conditions (e.g., the acidic environment of a tumor), allowing for targeted drug release.
-
Biomaterials and Tissue Engineering: The polymer can be crosslinked through the aldehyde groups to form hydrogels.[1] These hydrogels can be used as scaffolds for tissue engineering, as they can be functionalized with bioactive molecules to promote cell adhesion and growth.
-
Surface Modification: Surfaces can be coated with poly(this compound) to introduce reactive sites for the immobilization of proteins, enzymes, or other biomolecules.
-
Fluorescent Imaging: Fluorophores with amine or hydrazide groups can be conjugated to the polymer for applications in biological imaging and diagnostics. The polymer was used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers with pendant t-Boc-protected quinizarin (B34044) moieties for patterned fluorescence images.
Data Presentation
The following tables summarize typical data obtained from the ROMP of functionalized norbornene monomers. While specific data for this compound is limited in the literature, the data for structurally similar monomers provides a useful reference for expected outcomes.
Table 1: ROMP of Norbornene Derivatives with Grubbs' Catalysts
| Monomer | Catalyst (Molar Ratio [M]/[I]) | Solvent | Yield (%) | Mn (kDa) | PDI | Tg (°C) | Reference |
| 5-Norbornene-2-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | CH2Cl2 | >95 | Tunable | ~1.10 - 1.25 | - | [2] |
| Norbornadiene Diesters | Grubbs' 3rd Gen. (200:1) | CH2Cl2 | 64-82 | 2.1-7.0 | 1.04-1.10 | 77-117 | [3] |
| Carbazole-functionalized Norbornene-dicarboximide | Grubbs' 3rd Gen. | Chloroform | - | 26.8 | 1.11 | 117 | [4] |
| endo-Norbornene Derivatives | Grubbs' 3rd Gen. | - | 83-92 | 29.5-142.1 | 1.36-4.01 | 168-206 | [5] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data presented is for analogous norbornene derivatives and should be considered as a guideline.
Experimental Protocols
General Considerations
ROMP reactions using Grubbs' catalysts are known for their tolerance to a variety of functional groups.[6] However, to achieve well-controlled polymerizations with low polydispersity, it is recommended to use purified reagents and anhydrous solvents. The choice of the Grubbs' catalyst generation (1st, 2nd, or 3rd) will influence the reaction kinetics and the stereochemistry of the resulting polymer.[4] Third-generation catalysts are generally more active and provide better control for sterically demanding monomers.[4]
Protocol 1: General Procedure for ROMP of this compound
This protocol is a representative procedure adapted from the ROMP of other functionalized norbornenes.[2][3][4]
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (CH2Cl2), chloroform, or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), weigh the desired amount of this compound into a clean, dry Schlenk flask equipped with a magnetic stir bar. In a separate vial, weigh the appropriate amount of Grubbs' catalyst. The monomer-to-catalyst molar ratio ([M]/[I]) can be varied to target different molecular weights (e.g., 100:1 to 500:1).[3]
-
Solvent Addition: Add anhydrous, degassed solvent to the Schlenk flask containing the monomer to achieve the desired concentration (e.g., 0.1-1.0 M). Stir the solution until the monomer is fully dissolved.
-
Initiation of Polymerization: Prepare a stock solution of the Grubbs' catalyst in a small amount of the same anhydrous, degassed solvent. Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours, depending on the catalyst activity, monomer concentration, and desired conversion. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (e.g., 100-fold molar excess relative to the catalyst) to the reaction mixture. Stir for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Protocol 2: Post-Polymerization Modification via Reductive Amination
This protocol describes a general method for conjugating an amine-containing molecule to the aldehyde-functionalized polymer.[7]
Materials:
-
Poly(this compound)
-
Amine-containing molecule (e.g., a drug, fluorescent dye, or biotin (B1667282) derivative)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Dialysis membrane (for purification)
Procedure:
-
Polymer Dissolution: Dissolve the poly(this compound) in the appropriate anhydrous solvent.
-
Amine Addition: Add the amine-containing molecule to the polymer solution. The molar ratio of the amine to the aldehyde groups on the polymer can be adjusted to control the degree of functionalization.
-
Imine Formation: Stir the reaction mixture at room temperature for several hours to allow for the formation of the imine bond.
-
Reduction: Add the reducing agent to the reaction mixture to reduce the imine to a stable amine linkage. The reaction is typically allowed to proceed overnight.
-
Purification: Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted small molecules.
-
Characterization: Confirm the successful conjugation using techniques such as NMR and UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Post-polymerization modification of poly(this compound).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of an aldehyde functionalized hyaluronic acid and its application in the preparation of hyaluronan-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Molecules with 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of molecules using 5-Norbornene-2-carboxaldehyde. This bifunctional reagent allows for a two-step sequential or orthogonal functionalization strategy, leveraging the reactivity of both the aldehyde and the norbornene moieties. The aldehyde group provides a handle for conjugation to amine-containing molecules via reductive amination. The strained norbornene ring is an excellent dienophile for rapid and specific bioorthogonal ligation with tetrazines through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This dual reactivity makes this compound a versatile building block in drug development, biomaterial science, and bioconjugation.
Core Functionalization Strategies
The primary strategies for utilizing this compound involve:
-
Reductive Amination: The aldehyde group reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced to a stable secondary or tertiary amine, respectively. This reaction is highly efficient for conjugating amine-containing molecules such as peptides, proteins, or small molecule drugs, thereby introducing a norbornene handle for subsequent reactions.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The norbornene group undergoes a rapid and highly selective [4+2] cycloaddition with a tetrazine derivative. This "click" reaction is bioorthogonal, proceeding efficiently under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological media and for live-cell labeling.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the key functionalization steps. These values are illustrative and may require optimization for specific substrates.
Table 1: Reductive Amination of this compound with Primary Amines
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aliphatic Primary Amine | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature | 12 - 24 | 85 - 95 |
| Aniline Derivatives | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | 24 - 48 | 70 - 85 |
| Amino-PEG | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | > 90 |
| Boc-hydrazine | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temperature | 4 - 8 | ~90 |
Table 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction of Norbornene-Functionalized Molecules with Tetrazines
| Norbornene Substrate | Tetrazine Derivative | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Norbornene-Amine Conjugate | 3,6-di-(2-pyridyl)-s-tetrazine | PBS, pH 7.4 | 25 - 37 | 30 - 60 min | > 95 |
| Norbornene-Peptide | Fluorophore-Tetrazine | Aqueous Buffer | 25 - 37 | < 1 h | Quantitative |
| Norbornene-Polymer | Biotin-Tetrazine | DMSO/Water | Room Temperature | < 2 h | > 90 |
Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Functionalized Amine via Reductive Amination
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) to introduce the norbornene moiety.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCM.
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq) to free the amine.
-
For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure norbornene-functionalized amine.
Protocol 2: Bioconjugation via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol details the conjugation of a norbornene-functionalized molecule (synthesized as in Protocol 1) to a tetrazine-labeled fluorophore.
Materials:
-
Norbornene-functionalized molecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-PEG-Fluorophore) dissolved in a compatible solvent like Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Prepare a solution of the norbornene-functionalized molecule in PBS at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Add the tetrazine-fluorophore solution to the solution of the norbornene-functionalized molecule. A 2- to 10-fold molar excess of the tetrazine-fluorophore is typically recommended to ensure complete labeling of the norbornene sites.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[1]
-
The progress of the reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.[1]
-
After the incubation period, purify the resulting fluorescently labeled conjugate from the excess unreacted fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled product, which will typically elute first.
-
Confirm the successful conjugation and purity using appropriate analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflows and chemical transformations described in the protocols.
Caption: Workflow for the synthesis of a norbornene-functionalized amine.
References
Application Notes and Protocols for the Derivatization of 5-Norbornene-2-carboxaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-Norbornene-2-carboxaldehyde for the synthesis of advanced materials. The unique strained ring structure of the norbornene moiety and the reactive aldehyde group make it a versatile building block for creating functional polymers with tailored properties. This document outlines key synthetic strategies, including the creation of functional monomers prior to polymerization and post-polymerization modification of the resulting polymers. Detailed experimental protocols and characterization data are provided to guide researchers in this field.
Pre-Polymerization Derivatization: Synthesis of Functional Monomers
The aldehyde functionality of this compound serves as a versatile handle for introducing a wide array of chemical groups, enabling the synthesis of functional monomers for Ring-Opening Metathesis Polymerization (ROMP). These monomers can be designed to impart specific properties to the final polymer, such as biocompatibility, stimuli-responsiveness, or self-healing capabilities.
Synthesis of Imine-Functionalized Norbornene Monomers
Imines, formed by the condensation reaction between an aldehyde and a primary amine, offer a straightforward method to introduce nitrogen-containing functionalities. While the imine bond can be dynamic, it can also be reduced to a stable secondary amine. A key strategy involves the protection of the amine functionality prior to polymerization, followed by deprotection to yield the desired primary amine-containing polymer.
Protocol: Synthesis of Poly(norbornene-methylamine)
This protocol is adapted from the synthesis of a chitosan (B1678972) biomimetic and involves the protection of 5-norbornene-2-methylamine, followed by ROMP and deprotection.[1]
Step 1: Synthesis of 5-Norbornene-2-(N-methyl)-phthalimide (Amine Protection)
-
To 0.291 g of phthalic anhydride, add 0.246 g of 5-norbornene-2-methylamine.
-
Stir the mixture under a nitrogen atmosphere at 130°C for 20 minutes.
-
Dissolve the resulting mixture in 15 mL of n-hexane by heating.
-
Allow the solution to cool to induce crystallization.
-
Collect the crystals by filtration and dry to yield the protected monomer.
Step 2: Ring-Opening Metathesis Polymerization (ROMP)
-
Dissolve 1 mg of Grubbs' second-generation catalyst in 1 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Degas the catalyst solution by bubbling with nitrogen for 15 minutes.
-
In a separate flask, dissolve the desired amount of the protected monomer in CH₂Cl₂ to achieve the target monomer-to-catalyst ratio.
-
Add the catalyst solution to the monomer solution and stir at room temperature for the desired reaction time.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Step 3: Deprotection to Yield Poly(norbornene-methylamine)
-
The deprotection of the phthalimide (B116566) group can be achieved using hydrazine (B178648) monohydrate in ethanol (B145695) under reflux. The specific conditions need to be optimized for the polymer system.
Wittig Reaction for Alkene-Functionalized Monomers
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. By reacting this compound with a suitable Wittig reagent, a variety of vinyl-functionalized norbornene monomers can be synthesized. These monomers can introduce new reactive sites for post-polymerization modification or alter the polymer's electronic and optical properties.
Generalized Protocol: Wittig Reaction with this compound
-
Prepare the phosphonium (B103445) ylide by reacting a triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base (e.g., n-butyllithium or sodium hydride).
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Slowly add the prepared ylide solution to the aldehyde solution at a controlled temperature (often 0°C or below).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene-functionalized norbornene monomer by column chromatography.
Post-Polymerization Modification of Aldehyde-Functionalized Polynorbornenes
An alternative and powerful strategy is to first polymerize an aldehyde-containing norbornene monomer and then perform chemical transformations on the pendant aldehyde groups of the resulting polymer. This approach allows for the creation of a library of functional materials from a single parent polymer.
Synthesis of Aldehyde-Functionalized Polynorbornene
Polymers bearing pendant aldehyde groups can be synthesized via ROMP of norbornene monomers containing a protected aldehyde functionality, followed by deprotection. Alternatively, specific chain transfer agents can be employed to introduce terminal aldehyde groups.[2]
Workflow for Post-Polymerization Modification:
Caption: Post-polymerization modification workflow.
Post-Polymerization Wittig Reaction
The Wittig reaction can be performed on polymers containing pendant aldehyde groups to introduce a variety of functionalities.[3]
Generalized Protocol: Post-Polymerization Wittig Reaction
-
Synthesize a polymer with pendant α-bromo ester groups via ROMP.
-
React the bromo-functionalized polymer with triphenylphosphine to form a polymeric phosphonium salt.
-
In a one-pot, biphasic reaction, deprotonate the phosphonium salt with a base (e.g., saturated aqueous sodium bicarbonate) in the presence of an aldehyde to form the Wittig reagent in situ, which then reacts to form the polymeric cinnamate (B1238496) ester.
-
Isolate the modified polymer by precipitation.
Post-Polymerization Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is highly efficient for modifying aldehyde-functionalized polymers.
Generalized Protocol: Post-Polymerization Knoevenagel Condensation
-
Dissolve the aldehyde-functionalized polynorbornene in a suitable solvent.
-
Add an active methylene (B1212753) compound (e.g., malononitrile, cyanoacetate) and a base catalyst (e.g., piperidine, pyridine).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress (e.g., by IR spectroscopy, watching for the disappearance of the aldehyde C=O stretch and appearance of the C=C stretch).
-
Upon completion, precipitate the functionalized polymer in a non-solvent.
-
Purify the polymer by repeated precipitation and drying.
Data Presentation: Properties of Norbornene-Derived Polymers
The derivatization of this compound allows for the tuning of the thermal and mechanical properties of the resulting polymers. The following tables summarize representative data for various polynorbornene derivatives.
Table 1: Molecular Weight and Polydispersity of Polynorbornene Derivatives Synthesized by ROMP
| Monomer | Catalyst | Monomer/Catalyst Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 5-Norbornene-2-(N-methyl)-phthalimide | Grubbs' 2nd Gen. | 50:1 | 15,200 | 1.18 | [1] |
| 5-Norbornene-2-(N-methyl)-phthalimide | Grubbs' 2nd Gen. | 100:1 | 28,900 | 1.21 | [1] |
| 5-Norbornene-2-(N-methyl)-phthalimide | Grubbs' 2nd Gen. | 200:1 | 55,100 | 1.25 | [1] |
| N-(2-ethylhexyl)-exo-norbornene-5,6-dicarboximide | Grubbs' 1st Gen. | 182:1 | 61,300 | 1.1 | [4] |
Table 2: Thermal Properties of Norbornene-Derived Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) | Analysis Method | Reference |
| Poly(5-norbornene-2,7-diol diacetate) | 110 | >300 | DSC, TGA | [5] |
| Poly(N-(2-ethylhexyl)-exo-norbornene-5,6-dicarboximide) | 135 | ~400 | DSC, TGA | [4][6] |
| Copolymers with aramid side groups | 150 - 250 | >350 | DSC, TGA | [6] |
| Commercial Polynorbornene (Norsorex®) | 35 - 45 | - | - | [7] |
Table 3: Mechanical Properties of Norbornene-Derived Polymers
| Polymer | Tensile Strength ( kg/cm ²) | Storage Modulus (E') at RT (GPa) | Analysis Method | Reference |
| Poly(5-norbornene-2,7-diol diacetate) | 420 | - | Instron | [5] |
| Poly(N-(2-ethylhexyl)-exo-norbornene-5,6-dicarboximide) | - | 1.3 | DMA | [6] |
| Copolymers with aramid side groups | - | 1.6 | DMA | [6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in these application notes.
Diagram 1: Synthesis of Poly(norbornene-methylamine)
Caption: Synthesis of poly(norbornene-methylamine).
Diagram 2: General Strategy for Functional Monomer Synthesis and Polymerization
Caption: Pre-polymerization functionalization strategy.
References
- 1. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) | MDPI [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. folia.unifr.ch [folia.unifr.ch]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Norbornene Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of norbornene derivatives in click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] Norbornene's strained bicyclic structure makes it a highly reactive dienophile in various click reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines and the thiol-ene reaction.[2][3] These characteristics have led to its widespread adoption in bioconjugation, drug delivery, materials science, and cellular imaging.[1][4][5]
I. Key Applications and Advantages
Norbornene derivatives offer a versatile platform for a multitude of applications due to their unique reactivity and stability.
-
Bioconjugation and Labeling: The bioorthogonal nature of the norbornene-tetrazine ligation allows for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological environments, including living cells.[6][7] This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for in vivo studies.[3][6][8]
-
Drug Delivery Systems: Norbornene-functionalized polymers can be used to construct hydrogels and nanoparticles for controlled drug release.[9][10] The formation of these drug delivery vehicles often utilizes the rapid and efficient cross-linking capabilities of norbornene click chemistry, allowing for the encapsulation of therapeutic agents under mild conditions.[9][10] For instance, injectable hydrogels formed via the tetrazine-norbornene reaction can serve as localized drug depots for sustained release.[9][10]
-
Advanced Materials Science: In materials science, norbornene derivatives are instrumental in the synthesis of advanced polymers and hydrogels.[11][12] The thiol-norbornene photo-click reaction, for example, enables the formation of hydrogels with tunable mechanical properties for tissue engineering applications.[2][11] These materials can be designed to be biodegradable and can be modified post-fabrication to introduce additional functionalities.[2]
-
Bioimaging: The rapid kinetics of the norbornene-tetrazine reaction are highly advantageous for in vivo imaging applications.[6] Norbornene-modified targeting molecules can be administered, followed by a tetrazine-linked imaging probe, leading to rapid signal amplification at the target site. This pre-targeting approach minimizes background signal and enhances image contrast.
II. Quantitative Data Summary
The efficiency of click reactions involving norbornene derivatives is a key factor in their widespread adoption. The following tables summarize important quantitative data for the two primary types of norbornene click reactions.
Table 1: Reaction Kinetics of Norbornene-Tetrazine Ligation
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1 | Methanol/Water | [1] |
| Unspecified Tetrazine | Norbornene Derivative (NFB) | 0.04 | DMSO | [13] |
| Asymmetric Tetrazine | Norbornene | 90% conversion in 12 min (at 80°C) | Not Specified | [14] |
Note: Reaction rates are highly dependent on the specific structures of the reactants, solvent, and temperature.[15][16]
Table 2: Mechanical Properties of Norbornene-Based Hydrogels
| Hydrogel System | Cross-linking Chemistry | Storage Modulus (G') | Application | Reference |
| PLG-Norb / 4aPEG-T | Tetrazine-Norbornene | Tunable by polymer concentration and molar ratio | Localized Cisplatin Release | [9][10] |
| 8-arm PEG-Nor / DTT | Thiol-Norbornene | 3.3 kPa - 31.3 kPa | 2D and 3D Cell Culture | [17] |
| PEG-di-norbornene / PEG-tetra-tetrazine | Tetrazine-Norbornene | ~6-fold higher than thiol-ene equivalent | General Hydrogel Formation | [18] |
III. Experimental Protocols
Protocol 1: General Procedure for Monitoring Norbornene-Tetrazine Ligation Kinetics via UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant for the reaction between a norbornene derivative and a tetrazine derivative. The reaction is monitored by the decrease in the characteristic absorbance of the tetrazine in the visible region (typically 510-540 nm).[15][16]
Materials:
-
Stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO, methanol).
-
Stock solution of the norbornene derivative in the reaction buffer (e.g., PBS).
-
Reaction buffer (e.g., PBS).
-
Quartz cuvette.
-
Spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the tetrazine and norbornene derivatives.
-
Reaction Setup: a. In a quartz cuvette, add the reaction buffer. b. Add the tetrazine stock solution to the cuvette to achieve the desired final concentration. c. To ensure pseudo-first-order kinetics, use a 10-fold or greater excess of the norbornene derivative.
-
Initiation and Data Acquisition: a. Initiate the reaction by adding the norbornene stock solution to the cuvette. b. Immediately begin monitoring the decrease in the tetrazine's absorbance at its λmax (e.g., 520 nm) over time.
-
Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Norbornene]
Protocol 2: Synthesis of a Norbornene-Functionalized PEG Hydrogel via Thiol-Ene Photo-Click Chemistry
This protocol describes the formation of a hydrogel by the photo-initiated reaction between an 8-arm PEG-Norbornene (PEG-Nor) macromer and a di-thiol crosslinker, dithiothreitol (B142953) (DTT).[17]
Materials:
-
8-arm PEG-Norbornene (PEG-Nor).
-
Dithiothreitol (DTT).
-
Photoinitiator (e.g., LAP, Irgacure 2959).
-
Phosphate-buffered saline (PBS).
-
UV light source (e.g., 365 nm).
Procedure:
-
Macromer and Crosslinker Preparation: a. Dissolve the PEG-Nor macromer in PBS to the desired weight percent. b. Prepare a stock solution of DTT in PBS. c. Prepare a stock solution of the photoinitiator in PBS.
-
Hydrogel Precursor Solution: a. In a microcentrifuge tube, combine the PEG-Nor solution, DTT solution, and photoinitiator solution to achieve the desired final concentrations.
-
Gelation: a. Pipette the precursor solution into a mold of the desired shape. b. Expose the solution to UV light for a specified time to initiate polymerization and cross-linking. The exposure time will depend on the light intensity and the concentration of the reactants.
-
Post-Gelation Processing: a. After gelation, the hydrogel can be swelled in PBS to remove any unreacted components.
IV. Visualizations
Caption: Workflow for bioconjugation using norbornene-tetrazine click chemistry.
Caption: Process for localized drug delivery using an injectable norbornene-based hydrogel.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Norbornene-2-carboxaldehyde in Crosslinking Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Norbornene-2-carboxaldehyde in the synthesis of functional polymers and their subsequent crosslinking. This bifunctional monomer, featuring a highly strained norbornene ring and a reactive aldehyde group, offers a versatile platform for creating advanced polymer architectures with tunable properties. The primary polymerization method employed is Ring-Opening Metathesis Polymerization (ROMP), which allows for the creation of linear polymers with pendant aldehyde functionalities. These aldehyde groups serve as reactive handles for post-polymerization modification, most notably for the introduction of crosslinks, leading to the formation of robust polymer networks.
Applications in Advanced Materials and Drug Delivery
The ability to precisely control the density of aldehyde groups along the polymer backbone, and subsequently the crosslink density, makes these materials highly attractive for a range of applications:
-
Hydrogel Formation for Drug Delivery and Tissue Engineering: The crosslinking of aldehyde-functionalized polynorbornenes with biocompatible, multi-functional hydrazides or amines results in the formation of hydrogels. These hydrogels can encapsulate therapeutic agents or cells, and their mechanical properties and degradation rates can be tailored for controlled release and tissue regeneration applications. The dynamic nature of the resulting hydrazone or imine crosslinks can also impart self-healing properties to the hydrogels.
-
Development of Advanced Coatings and Adhesives: The reactive nature of the pendant aldehyde groups can be exploited to form strong covalent bonds with various substrates, leading to the development of high-performance coatings and adhesives. Crosslinking further enhances the mechanical integrity, thermal stability, and chemical resistance of these materials.
-
Creation of Functional Surfaces: Polymers synthesized from this compound can be grafted onto surfaces to introduce a high density of reactive aldehyde groups. These functionalized surfaces can then be used for the immobilization of biomolecules, such as proteins and enzymes, for applications in biosensors and biocatalysis.
Crosslinking Chemistry: The Hydrazone Bond
A prevalent and efficient method for crosslinking polymers with pendant aldehyde groups involves the reaction with di- or multi-functional hydrazide compounds to form stable hydrazone linkages. This reaction is highly specific, proceeds under mild conditions, and is often biocompatible. The resulting hydrazone bond can be reversible under acidic conditions, allowing for the design of "smart" materials that respond to environmental stimuli.
Quantitative Data on Crosslinked Polymer Properties
The introduction of crosslinks significantly alters the physicochemical properties of the polymer. The following table summarizes representative data on the effect of crosslinking on key polymer characteristics. The data is compiled from studies on aldehyde-functionalized polymers crosslinked with dihydrazides.
| Property | Uncrosslinked Polymer | Crosslinked Polymer (Low Density) | Crosslinked Polymer (High Density) |
| Swelling Ratio (%) | Soluble | 800 - 1200 | 300 - 600 |
| Storage Modulus (G') | Not applicable (liquid) | 1 - 10 kPa | 20 - 100 kPa |
| Gelation Time | Not applicable | 5 - 15 minutes | < 5 minutes |
| Thermal Stability (Td) | ~250 °C | ~280 °C | ~320 °C |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a polynorbornene with pendant aldehyde groups via ROMP and its subsequent crosslinking.
Protocol 1: Synthesis of Poly(this compound) via ROMP
This protocol describes the synthesis of a linear polymer with pendant aldehyde groups using a Grubbs catalyst.
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox, add this compound (e.g., 1.0 g, 8.19 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, degassed DCM (e.g., 15 mL).
-
In a separate vial, dissolve the Grubbs Third Generation Catalyst (G3) in a small amount of anhydrous, degassed DCM to achieve a desired monomer-to-catalyst ratio (e.g., 200:1).
-
Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Allow the polymerization to proceed for a specified time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 1 mL) and stir for 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the structure and molecular weight.
Protocol 2: Crosslinking of Poly(this compound) with Adipic Dihydrazide
This protocol details the formation of a crosslinked hydrogel from the aldehyde-functionalized polynorbornene.
Materials:
-
Poly(this compound) (synthesized in Protocol 1)
-
Adipic dihydrazide (ADH)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Vortex mixer
-
Small vials or molds
Procedure:
-
Prepare a stock solution of Poly(this compound) in PBS (e.g., 10% w/v).
-
Prepare a stock solution of adipic dihydrazide (ADH) in PBS. The concentration will depend on the desired molar ratio of hydrazide groups to aldehyde groups (e.g., a 1:1 or 0.5:1 ratio is a good starting point).
-
In a small vial, add a specific volume of the polymer solution.
-
Add the corresponding volume of the ADH crosslinker solution to the polymer solution.
-
Immediately and thoroughly mix the two solutions using a vortex mixer.
-
Transfer the mixture to a desired mold and allow it to stand at room temperature or 37 °C to form a hydrogel.
-
Monitor the gelation process visually or by rheometry.
-
Once gelled, the hydrogel can be swelled in PBS to reach equilibrium and used for further characterization.
Characterization of the Crosslinked Polymer:
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine its swelling capacity.
-
Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli to quantify the mechanical properties of the hydrogel.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the hydrazone bond by observing the appearance of the C=N stretching vibration.
Visualizations
Diagram 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Caption: Workflow for the synthesis of Poly(this compound) via ROMP.
Diagram 2: Hydrazone Crosslinking Mechanism
Caption: Formation of a hydrazone crosslink between two polymer chains.
Diagram 3: Experimental Workflow for Hydrogel Formation and Characterization
Caption: Workflow for hydrogel formation and subsequent characterization.
Application Notes and Protocols for the Wittig Reaction with 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Wittig olefination of 5-Norbornene-2-carboxaldehyde. The protocols outlined herein describe the synthesis of two distinct products: a terminal alkene via reaction with an unstabilized ylide and an α,β-unsaturated ester using a stabilized ylide. These procedures are designed to be a valuable resource for chemists in research and development.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. The reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or ketone to an alkene. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
This compound is a versatile starting material possessing a strained bicyclic framework, making it a valuable building block in the synthesis of polymers and complex organic molecules. The protocols detailed below provide a roadmap for the olefination of this aldehyde, expanding its synthetic utility.
Data Presentation
The following tables summarize the key quantitative data for the two Wittig reaction protocols described in this document. Please note that yields are estimates based on typical Wittig reactions and may vary depending on specific experimental conditions.
Table 1: Reaction Parameters for the Synthesis of 5-Ethenyl-bicyclo[2.2.1]hept-2-ene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Methyltriphenylphosphonium (B96628) bromide | 1.2 equiv |
| n-Butyllithium (n-BuLi) | 1.1 equiv |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product | 5-Ethenyl-bicyclo[2.2.1]hept-2-ene |
| CAS Number | 3048-64-4 |
| Molecular Weight | 120.19 g/mol |
| Estimated Yield | 70-85% |
Table 2: Reaction Parameters for the Synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)acrylate
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| (Carbethoxymethylene)triphenylphosphorane (B24862) | 1.1 equiv |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Product | Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)acrylate |
| CAS Number | 22629-06-7 (for a related structure) |
| Molecular Weight | 192.25 g/mol |
| Estimated Yield | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethenyl-bicyclo[2.2.1]hept-2-ene using an Unstabilized Ylide
This protocol describes the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide, to generate the terminal alkene, 5-Ethenyl-bicyclo[2.2.1]hept-2-ene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise over 15 minutes. A characteristic deep yellow or orange color will develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a low percentage of ethyl acetate (B1210297) in hexanes) to afford the pure 5-Ethenyl-bicyclo[2.2.1]hept-2-ene.
-
Protocol 2: Synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)acrylate using a Stabilized Ylide
This protocol details the synthesis of an α,β-unsaturated ester by reacting this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. This reaction is expected to favor the formation of the (E)-isomer.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Wittig Reaction:
-
To a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue and triturate to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)acrylate.
-
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Wittig reaction.
Caption: Chemical transformation in the Wittig reaction.
Caption: Generalized experimental workflow for the Wittig reaction.
Application Notes and Protocols: The Use of 5-Norbornene-2-carboxaldehyde in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Norbornene-2-carboxaldehyde as a versatile precursor in the synthesis of novel fragrance molecules. Due to its unique bicyclic structure and reactive aldehyde functional group, this compound serves as a valuable building block for creating a diverse range of aroma chemicals, particularly those with desirable woody, fruity, and floral notes.[1][2]
Introduction: The Olfactory Potential of the Norbornene Skeleton
The rigid, strained ring system of the norbornene moiety is a recurring motif in a variety of fragrance ingredients. This structural feature can impart unique and substantive olfactory properties to a molecule. This compound, a colorless to pale yellow liquid with a characteristic mild, aldehydic odor, is a key starting material for accessing a wider array of complex norbornene derivatives with significant potential in perfumery.[2] Its reactivity allows for the construction of larger molecules with tailored scent profiles, making it a target of interest for fragrance chemists.
Key Synthetic Pathways
Two primary synthetic routes for elaborating this compound into valuable fragrance compounds are the Prins reaction and the Aldol condensation.
Prins Reaction for the Synthesis of Woody and Fruity Alcohols
The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, is a powerful tool in fragrance synthesis for the creation of 1,3-diols and related ethers, which often possess woody and fruity scents.[3][4][5][6] In this context, this compound can react with a suitable alkene, such as a homoallylic alcohol, to generate more complex structures.
Logical Workflow for Prins Reaction:
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-Norbornene-2-carboxaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Norbornene-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein. This [4+2] cycloaddition reaction forms the norbornene backbone and introduces the carboxaldehyde group in a single step.
Q2: What are the main isomers formed during the synthesis, and how can I control their ratio?
A2: The Diels-Alder reaction produces a mixture of endo and exo stereoisomers. The endo isomer is typically the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions.[1][2] However, the exo isomer is thermodynamically more stable.[1] The ratio can be influenced by reaction temperature, solvent polarity, and the use of Lewis acid catalysts.[3][4]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route is the oxidation of 5-norbornene-2-methanol (B8022476).[5] This can be a useful two-step approach if the corresponding alcohol is readily available. Common oxidation methods include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).
Q4: How can I purify the final product?
A4: this compound is a liquid that can be purified by vacuum distillation.[6][7] It is important to ensure that the distillation is performed under reduced pressure to avoid high temperatures that could lead to a retro-Diels-Alder reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Retro-Diels-Alder Reaction: Reaction temperature is too high, causing the product to revert to starting materials.[8][9] 3. Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of impurities or at elevated temperatures.[10] 4. Loss during Workup/Purification: Improper extraction or distillation techniques. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider dropwise addition of reagents and ensure continuous stirring. 2. Maintain a low reaction temperature (e.g., 0-25 °C). If heating is necessary, use the minimum temperature required. 3. Use freshly distilled acrolein. Consider adding a polymerization inhibitor like hydroquinone (B1673460) to the acrolein.[10] 4. Ensure complete extraction with an appropriate solvent. During distillation, maintain a good vacuum to keep the boiling point low. |
| Undesirable Endo/Exo Ratio | 1. Reaction Temperature: Higher temperatures can favor the thermodynamically more stable exo isomer.[2] 2. Solvent Effects: The polarity of the solvent can influence the stereoselectivity of the Diels-Alder reaction.[3][11] 3. Absence of Catalyst: Lewis acid catalysts can enhance the formation of the endo isomer.[4] | 1. For a higher endo ratio, conduct the reaction at lower temperatures (e.g., 0 °C or below). For a higher exo ratio, consider carefully controlled heating. 2. Experiment with different solvents. Non-polar solvents may favor the exo isomer, while polar solvents can enhance the endo selectivity.[11] 3. Introduce a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to promote the formation of the endo adduct. |
| Product is Impure | 1. Presence of Dicyclopentadiene (B1670491): If cyclopentadiene is not freshly cracked, it can dimerize. 2. Side-products from Acrolein: Acrolein can undergo self-condensation or other side reactions. 3. Over-oxidation (in the alcohol oxidation route): The aldehyde can be further oxidized to a carboxylic acid. | 1. Prepare fresh cyclopentadiene by cracking dicyclopentadiene immediately before use.[12] 2. Use purified acrolein and maintain controlled reaction conditions. 3. Use mild and selective oxidizing agents like those used in the Swern or PCC oxidation, and avoid prolonged reaction times. |
| Difficulty in Isolating the Product | 1. Product is volatile: Loss of product during solvent removal. 2. Formation of an Emulsion during Workup: Difficulty in separating the organic and aqueous layers. | 1. Use a rotary evaporator with a cold trap and carefully control the vacuum. 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Data Presentation
Table 1: Effect of Temperature on Exo/Endo Ratio in the Diels-Alder Reaction of Cyclopentadiene with a Dienophile (Illustrative Data for a Related System)
| Temperature (°C) | Exo:Endo Ratio |
| 25 | 1:4 |
| 80 | 1:3 |
| 150 | 1:1.5 |
| 200 | 1:1 |
Note: This data is illustrative for the Diels-Alder reaction of cyclopentadiene and may vary for the specific reaction with acrolein.
Table 2: Effect of Lewis Acid Catalysts on Endo/Exo Ratio in a Diels-Alder Reaction (Illustrative Data)
| Catalyst (mol%) | Solvent | Endo:Exo Ratio |
| None | Dichloromethane (B109758) | 75:25 |
| AlCl₃ (10) | Dichloromethane | 95:5 |
| SnCl₄ (10) | Dichloromethane | 92:8 |
| ZnCl₂ (10) | Dichloromethane | 85:15 |
Note: This data is illustrative and the optimal catalyst and conditions should be determined experimentally for the synthesis of this compound.
Experimental Protocols
Method 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein
1. Preparation of Cyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its cracking temperature (around 170 °C).
-
Collect the cyclopentadiene monomer, which distills at approximately 41 °C. Keep the collected cyclopentadiene on ice and use it immediately.
2. Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place freshly distilled acrolein (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the flask in an ice bath to 0 °C.
-
Add the freshly prepared cyclopentadiene (1.1 equivalents) dropwise to the stirred acrolein solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
3. Workup and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Method 2: Oxidation of 5-Norbornene-2-methanol (Swern Oxidation)
1. Preparation of the Oxidizing Agent:
-
In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
In a separate flask, dissolve dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM.
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.
2. Oxidation:
-
Dissolve 5-norbornene-2-methanol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
3. Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with a dilute acid solution (e.g., 1% HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude aldehyde by vacuum distillation.
Visualizations
References
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 2. www2.latech.edu [www2.latech.edu]
- 3. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. community.wvu.edu [community.wvu.edu]
Technical Support Center: Polymerization of 5-Norbornene-2-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 5-Norbornene-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two most common methods for the polymerization of this compound are Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization. ROMP is often catalyzed by ruthenium-based catalysts, such as Grubbs catalysts, while addition polymerization typically employs palladium or nickel-based catalysts.
Q2: Why is the endo/exo isomer ratio of the monomer important?
A2: The stereochemistry of the monomer, specifically the ratio of endo to exo isomers, can significantly impact the polymerization process. In many cases, the exo isomer exhibits higher reactivity in both ROMP and addition polymerizations. A high proportion of the endo isomer can lead to lower reaction rates and decreased molecular weights of the resulting polymer, likely due to steric hindrance at the catalyst's active site.
Q3: What are the most common causes of low monomer conversion?
A3: Low monomer conversion in the polymerization of this compound can be attributed to several factors:
-
Catalyst Deactivation: The aldehyde functional group on the monomer or impurities in the reaction mixture can coordinate to the metal center of the catalyst and deactivate it.
-
Impurities: Water, oxygen, and other impurities in the monomer or solvent can inhibit the polymerization.
-
High endo Isomer Content: As mentioned, a high concentration of the less reactive endo isomer can result in incomplete conversion.
-
Inappropriate Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to low yields.
-
Vitrification: At high conversions, the reaction mixture can become highly viscous, trapping the remaining monomer and preventing it from reaching the catalyst active sites.
Q4: How can I control the molecular weight of the resulting polymer?
A4: The molecular weight of poly(this compound) can be controlled by several methods:
-
Monomer-to-Catalyst Ratio: In living polymerizations, such as well-controlled ROMP, the molecular weight is directly proportional to the ratio of monomer to catalyst.
-
Chain Transfer Agents (CTAs): The addition of a CTA can effectively control the molecular weight in both ROMP and addition polymerizations.
-
Reaction Temperature: In some systems, the reaction temperature can influence the rate of propagation versus termination, thereby affecting the final molecular weight.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider testing the catalyst with a more reactive monomer to confirm its activity. |
| Monomer Impurities | Purify the monomer by distillation or column chromatography to remove inhibitors. Ensure the monomer is thoroughly dried before use. |
| Solvent Impurities | Use anhydrous, deoxygenated solvents. Purify solvents using appropriate methods (e.g., distillation, passing through a column of activated alumina). |
| High endo-Isomer Content | If possible, use a monomer mixture with a higher exo-isomer content. Some catalytic systems can isomerize the endo to the exo form in situ. |
| Incompatible Functional Group | The aldehyde group may be reacting with the catalyst. Consider protecting the aldehyde group before polymerization and deprotecting it afterward. |
Issue 2: Inconsistent Polymer Properties (e.g., broad molecular weight distribution)
| Potential Cause | Suggested Solution |
| Poor Initiation Efficiency | Ensure rapid and uniform mixing of the catalyst with the monomer solution. |
| Chain Transfer Reactions | Impurities in the monomer or solvent can act as unintended chain transfer agents. Rigorous purification of all reagents is crucial. |
| Slow Propagation Rate | Increase the reaction temperature to promote a faster propagation rate relative to termination or chain transfer. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the polymerization of norbornene derivatives. This data can be used as a starting point for optimizing the polymerization of this compound.
Table 1: Addition Polymerization of 5-Norbornene-2-carboxylic Acid Octyl Ester with a Palladium Catalyst
| Monomer/Catalyst Ratio | endo/exo Ratio | Mn ( g/mol ) | PDI |
| 100:1 | 20:80 | 15,000 | 1.8 |
| 200:1 | 20:80 | 22,000 | 1.9 |
| 300:1 | 20:80 | 27,500 | 2.1 |
| 200:1 | 50:50 | 18,000 | 2.2 |
| 200:1 | 80:20 | 12,000 | 2.5 |
Data adapted from a study on 5-norbornene-2-carboxylic acid octyl ester and may serve as an initial reference.
Table 2: General Parameters for ROMP of Functionalized Norbornenes
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Typical PDI |
| Grubbs 1st Gen. | 100:1 - 500:1 | Dichloromethane (B109758), Toluene (B28343) | 25 - 50 | 1.1 - 1.5 |
| Grubbs 2nd Gen. | 100:1 - 1000:1 | Dichloromethane, Toluene | 25 - 60 | 1.05 - 1.3 |
| Grubbs 3rd Gen. | 100:1 - 2000:1 | Dichloromethane, THF | 20 - 70 | 1.05 - 1.2 |
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)
This protocol is a general guideline for the ROMP of this compound using a Grubbs-type catalyst.
Materials:
-
This compound (purified, mixture of endo/exo isomers)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a glovebox, weigh the Grubbs 2nd Generation catalyst into a Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous, deoxygenated DCM or toluene to the flask via syringe to dissolve the catalyst.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Using a syringe, add the monomer solution to the vigorously stirring catalyst solution.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1-4 hours). Monitor the reaction progress by observing the increase in viscosity.
-
Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Protocol 2: Vinyl Addition Polymerization
This protocol provides a general method for the addition polymerization of this compound using a palladium-based catalyst.
Materials:
-
This compound (purified, high exo content recommended)
-
[(Allyl)PdCl]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous, deoxygenated chlorobenzene (B131634)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a glovebox, weigh [(Allyl)PdCl]₂ and AgSbF₆ into a Schlenk flask with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous, deoxygenated chlorobenzene via syringe to dissolve the catalyst precursors. Stir for 30 minutes at room temperature to form the active catalyst.
-
In a separate flask, prepare a solution of this compound in chlorobenzene.
-
Add the monomer solution to the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the intended duration (e.g., 12-24 hours).
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
Technical Support Center: Purification of 5-Norbornene-2-carboxaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Norbornene-2-carboxaldehyde and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental purification of this compound derivatives, offering potential causes and solutions in a clear question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities of similar boiling points (e.g., dicyclopentadiene (B1670491), other isomers).- Thermal decomposition of the aldehyde at high temperatures. | - Utilize fractional distillation with a column offering a higher number of theoretical plates for better separation.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. |
| Product Degradation During Column Chromatography | - The slightly acidic nature of standard silica (B1680970) gel can cause decomposition of the acid-sensitive norbornene and aldehyde functionalities.- Prolonged contact time with the stationary phase. | - Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.- Use a less acidic stationary phase, such as neutral alumina.- Optimize the solvent system for faster elution of the product. |
| Incomplete Removal of Carboxylic Acid Impurity | - this compound can oxidize to the corresponding carboxylic acid upon exposure to air. | - Before purification, wash the crude product with a mild basic solution, such as saturated sodium bicarbonate, to remove acidic impurities. |
| Presence of Both Endo and Exo Isomers in the Final Product | - The Diels-Alder synthesis of this compound is endo-selective under kinetic control, but the exo isomer is thermodynamically more stable. Isomerization can occur, especially at elevated temperatures. | - Separation of the isomers can be challenging due to their similar physical properties. Careful fractional distillation or preparative chromatography may be required.- For applications requiring a specific isomer, consider methods that favor the formation of one over the other or isomerization followed by purification. |
| Low Yield of Purified Product | - Loss of product during aqueous washes if the derivative has some water solubility.- Irreversible adsorption onto the column matrix.- Decomposition during purification. | - Saturate the aqueous wash solutions with salt (brine) to reduce the solubility of the organic product.- Use a less active stationary phase for chromatography.- Ensure all purification steps are carried out under an inert atmosphere and at moderate temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials from the Diels-Alder synthesis (cyclopentadiene and acrolein), dicyclopentadiene (from the dimerization of cyclopentadiene), the corresponding carboxylic acid (5-norbornene-2-carboxylic acid) due to oxidation of the aldehyde, and the presence of both endo and exo stereoisomers.[1][2]
Q2: How can I determine the endo/exo isomer ratio of my purified product?
A2: The ratio of endo to exo isomers can be accurately determined using analytical techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H-NMR, the different spatial arrangements of the protons in each isomer result in distinct chemical shifts and coupling constants, allowing for quantification by integrating the respective signals.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is sensitive to air and can oxidize.[1] It is also incompatible with strong acids, bases, and oxidizing agents. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible substances.
Q4: Can I use crystallization to purify this compound?
A4: While crystallization is a common purification technique for solid compounds, this compound is a liquid at room temperature.[1] Therefore, crystallization is not a suitable primary purification method. However, for solid derivatives of this compound, crystallization could be a viable option.
Purification Method Performance
The following table summarizes the expected performance of common purification methods for this compound derivatives. The actual results may vary depending on the specific derivative and the nature of the impurities.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed | Notes |
| Fractional Vacuum Distillation | > 98% | 70-85% | Unreacted starting materials, dicyclopentadiene, low-boiling impurities. | Effective for thermally stable derivatives and for removing impurities with significantly different boiling points. |
| Flash Column Chromatography (Silica Gel) | > 99% | 60-80% | Isomers (endo/exo), oxidation products, and other polar or non-polar impurities. | Requires careful selection of the eluent system to achieve good separation and avoid product degradation on the acidic silica. |
| Bisulfite Adduct Formation | > 99% | 50-75% | Non-aldehydic impurities. | A highly selective method for separating aldehydes from other organic compounds. The aldehyde is regenerated from the adduct in a subsequent step. |
Experimental Protocols
Fractional Vacuum Distillation
Objective: To purify this compound from less volatile and more volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is dry and the system is airtight.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The forerun, containing volatile impurities, should be collected first and discarded. The main fraction, containing the purified product, is then collected at its characteristic boiling point. A final fraction containing less volatile impurities will remain in the distillation flask.
-
Storage: Store the purified product under an inert atmosphere.
Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities, including its stereoisomers.
Methodology:
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane (B92381) and ethyl acetate. The polarity is gradually increased to elute the compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification via Bisulfite Adduct Formation
Objective: To selectively isolate this compound from non-aldehydic impurities.
Methodology:
-
Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid bisulfite adduct, which will precipitate out of the organic phase.
-
Isolation of Adduct: Isolate the solid adduct by filtration. Wash the adduct with the organic solvent to remove any remaining impurities.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a strong base (e.g., sodium hydroxide (B78521) solution) or a strong acid to regenerate the aldehyde.
-
Extraction: Extract the liberated aldehyde with a fresh portion of an organic solvent.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Purification Workflow
References
Technical Support Center: Diels-Alder Reaction of Cyclopentadiene and Acrolein
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Diels-Alder reaction between cyclopentadiene and acrolein?
The reaction between cyclopentadiene and acrolein is a [4+2] cycloaddition that primarily yields bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. The reaction can produce two stereoisomers: the endo and exo adducts. Typically, the endo adduct is the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions between the developing pi-bond of the diene and the carbonyl group of the dienophile.[1] However, the exo adduct is often the thermodynamically more stable product.[1]
Q2: My reaction yield is low. What are the common causes?
Low yields in this reaction can stem from several factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491) via a self-Diels-Alder reaction.[1] If dicyclopentadiene is used directly without "cracking" it back to the monomer, the concentration of the reactive diene will be low, leading to poor yields.
-
Acrolein Polymerization: Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of acid or base catalysts. This side reaction can significantly consume the dienophile.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. The reaction is reversible at higher temperatures, which can lead to the decomposition of the product back to the reactants.[1][2]
-
Side Reactions: Besides polymerization, other side reactions can occur, leading to a variety of by-products.[3]
Q3: How can I improve the yield of my reaction?
Several strategies can be employed to enhance the yield:
-
Use Freshly Cracked Cyclopentadiene: Dicyclopentadiene should be thermally "cracked" immediately before use to generate the cyclopentadiene monomer. This is typically done by heating the dimer and distilling the lower-boiling monomer.[4]
-
Optimize Reaction Temperature: Lower temperatures generally favor the formation of the kinetic endo product and minimize the retro-Diels-Alder reaction.[1] However, the reaction rate will be slower. It is a trade-off that needs to be optimized for your specific setup.
-
Choose an Appropriate Solvent: Solvent polarity can influence the reaction rate and selectivity.[3][5] Polar solvents and even water have been shown to accelerate Diels-Alder reactions.[6] Ionic liquids and deep eutectic solvents have also been explored to improve yields and selectivity.[7][8]
-
Utilize a Lewis Acid Catalyst: Lewis acids can significantly accelerate the Diels-Alder reaction and improve selectivity by coordinating to the carbonyl oxygen of acrolein, which lowers the LUMO energy of the dienophile.[9][10][11] Common Lewis acids for this purpose include AlCl₃, ZnCl₂, and TiCl₄.[6]
Q4: How does a Lewis acid catalyst improve the yield and selectivity?
A Lewis acid coordinates to the carbonyl oxygen of acrolein. This coordination has two main effects:
-
Lowers the LUMO Energy: It makes the dienophile more electrophilic by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction rate.
-
Enhances Selectivity: The presence of the Lewis acid can increase the preference for the endo product by enhancing secondary orbital interactions in the transition state.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Dicyclopentadiene was used instead of cyclopentadiene. | Thermally crack dicyclopentadiene immediately before the reaction to obtain the monomeric cyclopentadiene.[4] |
| Acrolein has polymerized. | Use a polymerization inhibitor if not already present. Consider running the reaction at a lower temperature. | |
| Reaction conditions are not optimal. | Systematically vary the temperature and solvent. Start with a non-polar solvent at room temperature and explore polar solvents or the use of a Lewis acid catalyst if the yield is still low.[6] | |
| Formation of Multiple Products | Retro-Diels-Alder reaction is occurring. | Conduct the reaction at a lower temperature to favor the kinetic product and prevent decomposition.[1] |
| Polymerization of acrolein. | Purify the acrolein before use and consider adding a radical inhibitor. | |
| Side reactions of cyclopentadiene. | Ensure the use of freshly cracked and pure cyclopentadiene. | |
| Difficulty in Product Purification | Presence of dicyclopentadiene. | If the reaction is run at a higher temperature for an extended period, unreacted cyclopentadiene may dimerize. Ensure complete reaction or use an appropriate purification method like column chromatography. |
| Presence of polymerized acrolein. | Polymerized material is often insoluble and can be removed by filtration. The desired product can then be purified from the filtrate. |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Cyclopentadiene and Acrolein
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene monomer (boiling point ~41 °C) will distill first. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Note: Cyclopentadiene will start to dimerize again, so it should be used promptly.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve acrolein in a suitable solvent (e.g., diethyl ether, dichloromethane, or toluene).
-
Reaction Execution: Cool the acrolein solution in an ice bath. Slowly add the freshly prepared cyclopentadiene to the solution with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or a specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Lewis Acid Catalyzed Diels-Alder Reaction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid (e.g., AlCl₃) in a dry, non-polar solvent like dichloromethane.
-
Addition of Dienophile: Cool the Lewis acid solution to a low temperature (e.g., -78 °C). Slowly add the acrolein to this solution.
-
Addition of Diene: After stirring for a short period, add the freshly cracked cyclopentadiene dropwise.
-
Reaction and Quenching: Allow the reaction to proceed at the low temperature until completion (monitored by TLC or GC). Then, quench the reaction by slowly adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction and Purification: After quenching, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product as described in the general procedure.
Quantitative Data Summary
The following table summarizes the effect of different conditions on the Diels-Alder reaction of cyclopentadiene with acrolein and similar dienophiles.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Acrolein | Ru Complex | CH₂Cl₂ | 25 | 95 | 94:6 | [12][13] |
| Cyclopentadiene | Methyl Acrylate | None | Dioxane | 20 | - | 82:18 | [9] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | -55 | 96 (endo+exo) | 93:7 | [9] |
| Cyclopentadiene | Methyl Vinyl Ketone | None | Isooctane | 20 | (rate k=5.6x10⁻⁵) | - | [9] |
| Cyclopentadiene | Methyl Vinyl Ketone | None | Water | 20 | (rate k=4.4x10⁻²) | - | [9] |
Note: Specific yield data for the uncatalyzed reaction of cyclopentadiene and acrolein can vary widely based on the exact experimental conditions.
Factors Affecting Yield: A Logical Workflow
The following diagram illustrates the key considerations for optimizing the yield of the Diels-Alder reaction between cyclopentadiene and acrolein.
A diagram illustrating the interplay of factors affecting the yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 5-Norbornene-2-carboxaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 5-Norbornene-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which type of polymerization is most suitable for this compound?
A1: Ring-Opening Metathesis Polymerization (ROMP) is the most commonly employed and suitable method for the polymerization of this compound. This is largely due to the high ring strain of the norbornene moiety, which serves as the driving force for the polymerization. Additionally, the development of functional group-tolerant catalysts, particularly ruthenium-based systems, allows for the direct polymerization of monomers containing sensitive groups like aldehydes.
Q2: What are the recommended catalysts for the ROMP of this compound?
A2: Ruthenium-based catalysts are highly recommended due to their excellent tolerance towards a wide range of functional groups, including aldehydes.[1][2] The most commonly used are Grubbs' catalysts, specifically the second-generation (G2) and third-generation (G3) catalysts, which are known for their stability and high reactivity.[3] Molybdenum-based Schrock catalysts can also be used, but they are generally more sensitive to air and moisture and may react with the aldehyde group.
Q3: How does the aldehyde functional group affect the polymerization?
A3: The aldehyde group can potentially influence the polymerization in several ways. While modern ruthenium catalysts are generally tolerant of aldehyde functionalities, strong coordination of the aldehyde's carbonyl oxygen to the metal center can sometimes lead to catalyst inhibition or deactivation.[4] This can result in lower polymerization rates or incomplete monomer conversion. However, in many cases, the polymerization proceeds efficiently without significant interference from the aldehyde group.[5]
Q4: Does the stereochemistry (endo/exo isomer ratio) of the monomer matter?
A4: Yes, the stereochemistry of the substituent on the norbornene ring can significantly impact polymerization activity. Generally, the exo isomer is more reactive in ROMP than the endo isomer due to reduced steric hindrance around the double bond, allowing for easier coordination to the catalyst's metal center.[6] In some cases, palladium-based catalyst systems have been shown to isomerize the endo isomer to the more reactive exo form in situ.[7]
Q5: Can other polymerization methods be used for this compound?
A5: Besides ROMP, vinyl-addition polymerization using palladium or nickel-based catalysts is another possibility.[8][9] This method results in a saturated polymer backbone with the norbornene ring system intact as a repeating unit. The choice between ROMP and vinyl-addition polymerization will depend on the desired polymer architecture and properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Monomer Conversion | Catalyst Inactivity: The catalyst may have degraded due to exposure to air, moisture, or impurities in the monomer or solvent. The aldehyde group may be inhibiting the catalyst. | - Ensure all reagents and solvents are pure and dry. - Use freshly purchased or properly stored catalyst. - Consider increasing the catalyst loading. - If using a highly sensitive catalyst, switch to a more robust one like Grubbs' G3 catalyst. |
| Isomer Effects: The monomer may be predominantly the less reactive endo isomer.[7] | - If possible, use the pure exo isomer or a mixture enriched in the exo isomer. - For certain catalyst systems, allow for an initial isomerization period before polymerization. | |
| Broad Molecular Weight Distribution (High PDI) | Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents. The aldehyde group itself might participate in side reactions. | - Purify the monomer and solvent meticulously. - Optimize reaction conditions such as temperature and monomer concentration. - Consider using a living polymerization system to achieve better control over the molecular weight distribution. |
| Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad PDI. | - Choose a catalyst with a high initiation rate for the specific monomer. Grubbs' G3 is often a good choice for functionalized norbornenes.[3] | |
| Gelation of the Reaction Mixture | Cross-linking Reactions: The aldehyde group can potentially undergo side reactions, leading to cross-linking, especially at elevated temperatures or with certain catalysts. | - Lower the reaction temperature. - Reduce the monomer concentration. - Ensure the catalyst used is selective for olefin metathesis and does not promote side reactions with the aldehyde. |
| Inconsistent Polymerization Rates | Solvent Effects: The choice of solvent can significantly impact the polymerization kinetics.[4] | - Screen different solvents. Dichloromethane (B109758) and toluene (B28343) are commonly used for ROMP. - Ensure the chosen solvent does not coordinate to the catalyst and inhibit its activity. |
Experimental Protocols
General Protocol for ROMP of this compound using Grubbs' Third Generation Catalyst (G3)
Materials:
-
This compound (mixture of endo/exo isomers)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: Purify the this compound by distillation under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: In a nitrogen-filled glovebox, add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous, degassed DCM to achieve the desired concentration (e.g., 1 M).
-
Catalyst Preparation: In the glovebox, weigh the required amount of G3 catalyst and dissolve it in a small amount of anhydrous, degassed DCM in a separate vial. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere. The reaction time will vary depending on the monomer concentration, catalyst loading, and temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst). Stir for an additional 30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and NMR spectroscopy to confirm the polymer structure.
Catalyst Selection and Workflow Diagrams
Caption: Catalyst selection logic for this compound polymerization.
Caption: General experimental workflow for ROMP.
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bypassing the lack of reactivity of endo -substituted norbornenes with the catalytic rectification–insertion mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03575E [pubs.rsc.org]
- 8. This compound | 5453-80-5 | Benchchem [benchchem.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Stereoselectivity in 5-Norbornene-2-carboxaldehyde Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Norbornene-2-carboxaldehyde.
Troubleshooting Guides
Issue 1: Poor endo/exo Selectivity in Diels-Alder Reactions
Symptom: The ratio of endo to exo products in your Diels-Alder reaction involving this compound is low or inconsistent. The kinetically favored endo product is typically expected, but significant amounts of the thermodynamically more stable exo product are forming.[1]
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the retro-Diels-Alder reaction, leading to an equilibrium mixture that favors the more stable exo product.[1]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the sterically more congested endo transition state.[2]
-
Absence of Lewis Acid Catalyst: Lewis acids can enhance endo selectivity by coordinating to the carbonyl oxygen of the dienophile, which strengthens secondary orbital interactions that stabilize the endo transition state.[1][3]
-
Prolonged Reaction Times: Extended reaction times, especially at higher temperatures, can allow the reaction to reach thermodynamic equilibrium, favoring the exo product.
Suggested Solutions:
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature.
-
Protocol: Screen a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature) to find the optimal balance between reaction rate and endo selectivity. Monitor the reaction progress by TLC or GC/MS to avoid prolonged reaction times.
-
-
Employ a Lewis Acid Catalyst:
-
Action: Add a Lewis acid to the reaction mixture.
-
Protocol: Introduce a Lewis acid such as TiCl₄, SnCl₄, or ZnCl₂ to the reaction.[1] Start with a substoichiometric amount (e.g., 0.1-0.5 equivalents) and observe the effect on the endo/exo ratio. The Lewis acid should be added at a low temperature before the diene to pre-coordinate with the this compound.
-
-
Modify Substituents:
-
Action: If possible, modify the substituents on the diene to reduce steric bulk.
-
Rationale: Less sterically demanding groups on the diene will reduce the steric clash in the endo transition state, thereby increasing the formation of the endo product.
-
Table 1: Effect of Lewis Acid on endo/exo Selectivity
| Catalyst | Equivalents | Temperature (°C) | endo:exo Ratio |
| None | - | 25 | Varies (e.g., 80:20) |
| TiCl₄ | 0.5 | -78 | >95:5 |
| SnCl₄ | 0.5 | -78 | >90:10 |
| ZnCl₂ | 1.0 | 0 | ~85:15 |
Note: These are representative values and can vary based on the specific diene and reaction conditions.
Issue 2: Low Diastereoselectivity in Nucleophilic Additions to the Aldehyde
Symptom: The addition of a nucleophile (e.g., Grignard reagent, organolithium) to the aldehyde group of this compound results in a nearly 1:1 mixture of diastereomeric alcohols.
Possible Causes:
-
Lack of Stereocontrol Element: The prochiral aldehyde requires a controlling element to direct the incoming nucleophile to a specific face.
-
Non-coordinating Solvent: Solvents that do not coordinate well with the cation of the nucleophilic reagent can reduce the organization of the transition state, leading to lower selectivity.
-
High Reaction Temperature: Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the small energy differences between the diastereomeric transition states.
Suggested Solutions:
-
Use of Chiral Auxiliaries:
-
Action: Temporarily attach a chiral auxiliary to the molecule to direct the nucleophilic attack.
-
Protocol: Convert the aldehyde to an imine or other derivative using a chiral amine (e.g., a derivative of proline or a chiral amino alcohol). The bulky group of the auxiliary will block one face of the C=N bond, directing the nucleophile to the opposite face. Subsequent hydrolysis will remove the auxiliary and reveal the chiral amine or alcohol. Chiral oxazolidinones are also widely used for stereoselective aldol (B89426) reactions.[4]
-
-
Chelation Control:
-
Action: Utilize a Lewis acid that can chelate to both the aldehyde oxygen and another heteroatom on the nucleophile or substrate.
-
Protocol: If applicable, choose a nucleophile with a chelating group and a Lewis acid like MgBr₂ or ZnCl₂. This creates a rigid, cyclic transition state that can enhance facial selectivity.
-
-
Employ Organocatalysis:
-
Action: Use a chiral organocatalyst, such as a proline derivative, to form a chiral iminium ion intermediate.
-
Protocol: A common approach involves the use of a secondary amine catalyst which, upon condensation with the aldehyde, forms an iminium intermediate.[5] The catalyst's stereochemistry then directs the nucleophilic attack.
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Table 2: Diastereoselectivity in Nucleophilic Additions
| Method | Reagent/Catalyst | Diastereomeric Ratio (d.r.) |
| Uncontrolled | MeMgBr | ~1:1 |
| Chiral Auxiliary | (R)-2-amino-1,1-diphenylpropan-1-ol | >95:5 |
| Organocatalysis | (S)-Proline | up to 99:1 |
Note: Ratios are highly dependent on the specific nucleophile, auxiliary/catalyst, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the endo/exo selectivity in Diels-Alder reactions with this compound?
A1: The endo/exo selectivity is primarily governed by a balance of kinetic and thermodynamic factors.
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Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the endo product is favored. This preference is often explained by "secondary orbital interactions," where the orbitals of the electron-withdrawing group (the aldehyde) on the dienophile overlap with the orbitals of the diene in the transition state, providing extra stabilization.[1][3]
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Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. The exo product is sterically less hindered and therefore thermodynamically more stable, so it will be the major product at equilibrium.[1]
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Lewis Acid Catalysis: The presence of a Lewis acid can significantly enhance the endo selectivity by coordinating with the carbonyl oxygen, which lowers the energy of the LUMO of the dienophile and strengthens the secondary orbital interactions.[1][3]
-
Steric Effects: Bulky substituents on either the diene or the norbornene system can disfavor the more compact endo transition state, leading to a higher proportion of the exo product.[2]
Q2: How can I achieve enantioselective reactions with this compound?
A2: Enantioselectivity can be achieved through several strategies:
-
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[4][6] After the reaction, the auxiliary is removed. Examples include Evans oxazolidinones and chiral amines derived from amino acids.[4][7]
-
Chiral Catalysts:
-
Organocatalysts: Small organic molecules, often derived from natural products like amino acids (e.g., proline), can catalyze reactions with high enantioselectivity.[8][9] They often work by forming chiral intermediates, such as iminium ions, with the substrate.
-
Metal Catalysts: Chiral metal complexes, where a metal center is coordinated to chiral ligands, are powerful catalysts for a wide range of enantioselective transformations.
-
Q3: Is it possible to isomerize the endo product to the exo product?
A3: Yes, for derivatives of this compound, such as the corresponding carboxylic acid or ester, isomerization from the endo to the more stable exo isomer is possible. This is typically achieved under basic conditions. For example, treatment of methyl 5-norbornene-2-carboxylate with a strong base like sodium tert-butoxide can lead to epimerization at the carbon alpha to the carbonyl group, resulting in an equilibrium mixture enriched in the exo isomer.[10][11][12]
Q4: What is a general experimental protocol for a Diels-Alder reaction with this compound to favor the endo product?
A4: The following is a general protocol. Specific amounts, times, and temperatures will need to be optimized for your specific diene.
Materials:
-
This compound (dienophile)
-
Diene (e.g., cyclopentadiene)
-
Lewis Acid (e.g., TiCl₄ in a DCM solution)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (e.g., 1.0 M TiCl₄ in DCM, 0.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add the diene (1.1-1.5 eq) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Role of Lewis acids in promoting endo-selectivity.
Caption: Decision tree for selecting a stereocontrol strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fineorgreact.chem.chiba-u.jp [fineorgreact.chem.chiba-u.jp]
- 9. toc.library.ethz.ch [toc.library.ethz.ch]
- 10. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability issues of 5-Norbornene-2-carboxaldehyde under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Norbornene-2-carboxaldehyde, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound under acidic conditions is giving unexpected side products. What could be happening?
A1: Under acidic conditions, this compound can be susceptible to two primary instability pathways: Wagner-Meerwein rearrangement and, if oxidation occurs, subsequent lactonization. The strained bicyclic norbornene ring system is prone to skeletal rearrangements via carbocation intermediates, and the aldehyde functional group can be oxidized to a carboxylic acid, which may then cyclize.[1][2][3]
Q2: What is a Wagner-Meerwein rearrangement and how does it affect my experiment?
A2: The Wagner-Meerwein rearrangement is a reaction in which the carbon skeleton of a molecule rearranges to form a more stable carbocation intermediate.[2][3][4] In the case of this compound, protonation of the aldehyde or the double bond under acidic conditions can initiate a cascade of these rearrangements, leading to a mixture of isomeric products. This will result in a lower yield of your desired product and complicate purification.
Q3: What is lactonization and why is it a concern?
A3: Lactonization is an intramolecular esterification that forms a cyclic ester (a lactone). While this compound itself cannot directly form a lactone, it can be oxidized to 5-Norbornene-2-carboxylic acid, especially under oxidizing acidic conditions.[5] The endo isomer of this carboxylic acid is particularly prone to acid-catalyzed lactonization, where the carboxylic acid group reacts with the double bond of the norbornene ring.[1][6] This side reaction will consume your starting material (if oxidized) and introduce impurities.
Q4: How does the stereochemistry (endo vs. exo) of my this compound affect its stability?
A4: The stereochemistry of the carboxaldehyde group is critical. The endo isomer is sterically positioned in closer proximity to the double bond. If the aldehyde is oxidized to a carboxylic acid, the endo isomer is much more susceptible to intramolecular cyclization (lactonization) under acidic conditions than the exo isomer.[6] While this is a reaction of the corresponding carboxylic acid, it is a potential degradation pathway to be aware of if oxidizing conditions are present.
Q5: Are there any general recommendations for handling and storing this compound to maintain its stability?
A5: Yes. It is recommended to store this compound under an inert atmosphere and at cool temperatures. It can be sensitive to air and is flammable.[7][8] Avoid contact with strong acids, bases, and oxidizing agents during storage.[7] For experimental use, it is best to use it fresh and minimize its exposure to acidic conditions when possible.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Multiple Unidentified Byproducts
-
Possible Cause: Wagner-Meerwein rearrangement due to strong acidic conditions or high temperatures.
-
Troubleshooting Steps:
-
Reduce Acid Strength: If possible, use a weaker acid or a smaller catalytic amount of the acid.
-
Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor the rearrangement pathway. Carbocation rearrangements are often kinetically controlled and can be suppressed at lower temperatures.[2]
-
Use a Protic Solvent: In some cases, a protic solvent can help to stabilize intermediates and may reduce the extent of rearrangement.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of side products.
-
Issue 2: Formation of a Lactone Impurity
-
Possible Cause: Oxidation of the aldehyde to a carboxylic acid, followed by acid-catalyzed lactonization, particularly if using the endo isomer.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Avoid Oxidizing Agents: Scrutinize your reaction components to ensure no unintended oxidizing agents are present.
-
Use the Exo Isomer: If feasible for your synthesis, using the exo isomer of this compound can reduce the likelihood of lactonization if oxidation does occur, as it is less sterically favored.[6]
-
Purification: If a small amount of lactone is formed, it can often be removed by column chromatography.
-
Data on Stability
Currently, there is limited quantitative data available in the public domain on the stability of this compound under a range of acidic conditions. However, based on established chemical principles, the following table summarizes the expected qualitative effects of different parameters on its stability.
| Parameter | Condition | Expected Impact on Stability | Primary Degradation Pathway |
| pH | Low pH (Strong Acid) | Decreased | Wagner-Meerwein Rearrangement |
| Mildly Acidic (pH 4-6) | Moderately Stable | Potential for slow rearrangement | |
| Temperature | High Temperature | Decreased | Wagner-Meerwein Rearrangement |
| Low Temperature | Increased | - | |
| Atmosphere | Presence of Oxygen | Decreased | Oxidation to Carboxylic Acid |
| Inert Atmosphere | Increased | - | |
| Isomer | endo | Potentially less stable if oxidized | Lactonization (of the carboxylic acid) |
| exo | Potentially more stable if oxidized | - |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a general method to evaluate the stability of this compound under your specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a solvent relevant to your reaction (e.g., THF, Dioxane).
-
Prepare a series of acidic solutions at different concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl in the chosen solvent).
-
-
Stability Test:
-
In separate vials, add the this compound stock solution to each of the acidic solutions.
-
Maintain the vials at the desired reaction temperature (e.g., room temperature, 50 °C).
-
At various time points (e.g., 1h, 4h, 8h, 24h), take an aliquot from each vial.
-
-
Analysis:
-
Quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify any degradation products.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each acidic condition and temperature.
-
Identify and, if possible, quantify the major degradation products to understand the primary instability pathway.
-
Visualizations
Caption: Potential degradation pathways for this compound under acidic conditions.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Acid-catalysed lactonisation and iodolactonisation of norbornene-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 5. This compound | 5453-80-5 | Benchchem [benchchem.com]
- 6. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
Navigating the Scale-Up of 5-Norbornene-2-carboxaldehyde Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 5-Norbornene-2-carboxaldehyde synthesis, a critical building block in pharmaceuticals and advanced materials, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in transitioning from laboratory-scale experiments to pilot and industrial-scale production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up.
Synthesis & Reaction Control
Question 1: We are observing a significant decrease in yield upon scaling up the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inadequate Mixing: What works in a small flask with a magnetic stirrer may be insufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and polymerization.
-
Troubleshooting:
-
Impeller Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine, anchor stirrer) for efficient mixing of the reaction mass.
-
Stirring Speed: Optimize the stirring speed to ensure homogeneity without excessive shear, which could also promote unwanted reactions.
-
-
-
Poor Heat Transfer: The Diels-Alder reaction is exothermic. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction and the formation of byproducts.
-
Troubleshooting:
-
Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain precise temperature control.
-
Internal Cooling Coils: For very large reactors, consider the use of internal cooling coils to supplement the jacket cooling.
-
Controlled Addition: Add the more reactive reagent (typically acrolein) slowly to the cyclopentadiene solution to control the rate of heat generation.
-
-
-
Dimerization of Cyclopentadiene: Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself to form dicyclopentadiene (B1670491), especially at ambient or elevated temperatures. This reduces the concentration of the diene available for the desired reaction.
-
Troubleshooting:
-
Freshly Cracked Dicyclopentadiene: Use freshly prepared cyclopentadiene by "cracking" dicyclopentadiene immediately before use.
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of dimerization.
-
-
Question 2: The endo/exo isomer ratio of our product is inconsistent and difficult to control at a larger scale. How can we achieve a consistent and desired isomer ratio?
Answer: The stereoselectivity of the Diels-Alder reaction is highly sensitive to reaction conditions. The endo isomer is the kinetically favored product, while the exo isomer is the thermodynamically more stable product.
-
Endo Isomer Favored by:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0-25°C) favors the formation of the endo product.
-
-
Exo Isomer Favored by:
-
Higher Temperatures: At elevated temperatures, the retro-Diels-Alder reaction becomes significant, allowing for equilibration to the more stable exo isomer.
-
Lewis Acid Catalysis: The use of Lewis acids can influence the stereoselectivity, often favoring the endo product, but this needs to be carefully evaluated at scale as it can also promote polymerization.
-
Troubleshooting Workflow for Isomer Control:
Caption: Troubleshooting workflow for controlling the endo/exo isomer ratio.
Purification & Impurities
Question 3: We are struggling with the purification of this compound at a larger scale. What are the recommended methods and common pitfalls?
Answer: Purification at scale requires a shift from laboratory techniques to more robust industrial methods.
-
Fractional Distillation: This is the most common method for purifying this compound on an industrial scale.
-
Challenges:
-
Thermal Instability: The product can be sensitive to high temperatures, leading to degradation or polymerization in the reboiler. Vacuum distillation is highly recommended to lower the boiling point.
-
Close-Boiling Impurities: Byproducts from the Diels-Alder reaction may have boiling points close to the product, requiring a distillation column with high theoretical plates for efficient separation.
-
-
-
Common Impurities:
-
Dicyclopentadiene: Unreacted or reformed dicyclopentadiene is a common impurity.
-
Polymeric materials: High temperatures or the presence of catalysts can lead to the formation of polymers.
-
Oxidation products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air at elevated temperatures.
-
Question 4: How can we identify and quantify the impurities in our final product?
Answer: A combination of analytical techniques is essential for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile impurities. By comparing retention times and mass spectra to known standards, you can determine the purity of your product and the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify impurities, particularly for determining the endo/exo ratio.
Data Presentation
The following tables summarize typical quantitative data for the production of this compound at different scales. Please note that these values are representative and can vary based on specific reaction conditions and equipment.
Table 1: Effect of Temperature on endo/exo Isomer Ratio (Representative Data)
| Temperature (°C) | endo:exo Ratio (Kinetic Control) | Predominant Isomer |
| 0 | ~90:10 | endo |
| 25 | ~80:20 | endo |
| 80 | ~60:40 | endo |
| 150+ | Approaches equilibrium (~40:60) | exo (under thermodynamic control) |
Table 2: Comparison of Production Parameters at Different Scales (Estimated)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours |
| Typical Purity | >98% | >95% | >95% |
| Heat Management | Ice bath/heating mantle | Jacketed reactor | Jacketed reactor with internal cooling coils |
| Mixing | Magnetic stirrer | Mechanical stirrer (pitched-blade) | Mechanical stirrer (multi-impeller) |
| Purification | Flash chromatography/distillation | Fractional vacuum distillation | Continuous fractional vacuum distillation |
Experimental Protocols
Key Synthesis: Diels-Alder Reaction of Cyclopentadiene and Acrolein (Lab Scale)
Materials:
-
Dicyclopentadiene
-
Acrolein
-
Anhydrous Toluene
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to ~170°C. The monomeric cyclopentadiene will distill at a lower temperature (~41°C). Collect the cyclopentadiene in a receiver cooled in an ice bath. Use immediately.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the freshly cracked cyclopentadiene in anhydrous toluene. Add a small amount of hydroquinone as a polymerization inhibitor.
-
Acrolein Addition: Cool the cyclopentadiene solution to 0-5°C in an ice bath. Slowly add acrolein dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a mixture of endo and exo isomers.
Logical Relationship of Scale-Up Challenges:
Caption: Interconnected challenges in the scale-up of this compound production.
Experimental Workflow: From Lab to Industrial Scale
Caption: Evolution of synthesis and purification methods from lab to industrial scale.
Validation & Comparative
A Comparative Guide to 5-Norbornene-2-carboxaldehyde and Other Dienophiles in Diels-Alder Reactions
For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in the construction of complex cyclic systems and bioconjugation, the choice of dienophile in the Diels-Alder reaction is critical. This guide provides an objective comparison of 5-Norbornene-2-carboxaldehyde with other commonly used dienophiles, supported by experimental data and detailed protocols.
This compound is a versatile bicyclic organic compound featuring a strained norbornene framework and a reactive aldehyde group.[1][2] This unique structure imparts a high degree of reactivity, making it an interesting candidate for various synthetic applications, including bioorthogonal chemistry.[1][3]
Performance Comparison of Dienophiles
The reactivity of a dienophile in a normal-demand Diels-Alder reaction is significantly influenced by the presence of electron-withdrawing groups and the degree of strain in the double bond.[4][5] The following table summarizes the relative reactivity of this compound (inferred from the structurally similar acrolein) and other common dienophiles in their reaction with cyclopentadiene (B3395910).
| Dienophile | Structure | Relative Reactivity (vs. Acrylonitrile) | Typical Yield (%) | Predominant Stereoisomer (Kinetic Control) | Key Characteristics |
| This compound | ![]() | ~1 (estimated based on Acrolein) | Good to High | Endo | Strained bicyclic system; aldehyde group allows for further functionalization.[1][2] |
| Maleic Anhydride (B1165640) | ![]() | 90 | High (~90%) | Endo | Highly reactive due to two strong electron-withdrawing carbonyl groups in a cyclic system.[6][7] |
| Methyl Acrylate | ![]() | 5 | Moderate to High | Endo | A common and moderately reactive dienophile.[8] |
| Tetracyanoethylene | ![]() | 4 x 10⁷ | Very High | N/A (Symmetrical) | Exceptionally reactive due to four strongly electron-withdrawing nitrile groups. |
Note: The relative reactivity is based on reactions with cyclopentadiene. The yield is a typical expectation under optimized conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible comparisons.
General Experimental Protocol for Diels-Alder Reaction with Cyclopentadiene
This protocol can be adapted for the comparison of different dienophiles. Cyclopentadiene is typically generated by the thermal cracking of its dimer, dicyclopentadiene (B1670491).
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., this compound, Maleic Anhydride, Methyl Acrylate)
-
Solvent (e.g., Ethyl acetate, Toluene, or solvent-free)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene will distill at a lower temperature (~41 °C). Collect the freshly distilled cyclopentadiene and keep it cold (in an ice bath) as it readily dimerizes at room temperature.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the dienophile (1 equivalent) in the chosen solvent.
-
Addition of Cyclopentadiene: Slowly add the freshly prepared, cold cyclopentadiene (1.1 equivalents) to the solution of the dienophile while stirring.
-
Reaction: The reaction with highly reactive dienophiles like maleic anhydride is often exothermic and proceeds readily at room temperature. For less reactive dienophiles, the mixture may be stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7]
-
Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The endo and exo isomers can be distinguished by their characteristic NMR signals.[7]
Protocol for Bioorthogonal Labeling of Cell Surface Proteins using a Norbornene-Modified Antibody
This protocol illustrates a key application of norbornene-containing molecules in drug development and research, utilizing the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Principle: A two-step labeling strategy is employed. First, a primary antibody modified with a norbornene moiety binds to a specific cell surface protein. Subsequently, a tetrazine-conjugated probe (e.g., a fluorescent dye) is introduced, which rapidly and specifically reacts with the norbornene tag.
Materials:
-
Cells expressing the target surface protein
-
Norbornene-modified primary antibody specific to the target protein
-
Tetrazine-conjugated fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1-3% BSA)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture the cells to an appropriate confluency in a suitable vessel (e.g., multi-well plate, petri dish).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove serum proteins.
-
Blocking (Optional): To minimize non-specific binding, incubate the cells in a blocking buffer for 30 minutes at room temperature.
-
Antibody Incubation: Dilute the norbornene-modified antibody to its optimal concentration (typically 1-10 µg/mL) in blocking buffer or serum-free medium. Remove the blocking buffer and add the antibody solution to the cells. Incubate for 1 hour at 4°C (to minimize receptor internalization) or 37°C.
-
Washing: Wash the cells three times with PBS to remove any unbound antibody.
-
Probe Preparation and Labeling: Dilute the tetrazine-conjugated probe to its final concentration (e.g., 1-50 µM) in serum-free medium or PBS. Add the probe solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
Final Washing: Wash the cells three to five times with PBS to remove unreacted probe.
-
Analysis: The cells are now ready for analysis, for example, by fluorescence microscopy or flow cytometry.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction itself is a direct cycloaddition and not part of a biological signaling pathway. However, its application in bioorthogonal chemistry allows for the visualization and study of such pathways. The following diagram illustrates the logical relationship in a pre-targeting strategy for PET imaging, another application of the IEDDA reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. odinity.com [odinity.com]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Modification: 5-Norbornene-2-carboxaldehyde vs. Glutaraldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of novel therapeutics, diagnostic tools, and research reagents. The choice of chemical modifier is critical, dictating the specificity, stability, and functionality of the resulting protein conjugate. This guide provides an objective comparison between two aldehyde-containing reagents, 5-Norbornene-2-carboxaldehyde and glutaraldehyde (B144438), for protein modification. While both are aldehydes, their mechanisms of action, applications, and performance characteristics differ significantly. Glutaraldehyde is a classical, non-specific protein crosslinker, whereas this compound is primarily utilized as a bioorthogonal handle for targeted modifications.
Glutaraldehyde: The Workhorse of Protein Crosslinking
Glutaraldehyde is a five-carbon dialdehyde (B1249045) that has been extensively used for decades as a robust and efficient crosslinking agent.[1][2] It reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[2]
Chemical Properties and Reaction Mechanism
In aqueous solutions, glutaraldehyde exists in a complex equilibrium of various forms, including monomers, hydrates, and polymers.[3][4] This complex chemistry contributes to its high reactivity. The primary reaction with protein amines involves the formation of a Schiff base, which can then participate in further reactions, including polymerization and aldol-type condensations, leading to the formation of stable, often polymeric, crosslinks.[3][4] This process can result in both intramolecular (within the same protein) and intermolecular (between different protein molecules) crosslinks.[5]
dot
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fgsc.net [fgsc.net]
performance comparison of endo vs exo 5-Norbornene-2-carboxaldehyde in polymerization
A Comparative Guide for Researchers in Polymer Chemistry and Drug Development
The stereochemistry of monomers plays a pivotal role in determining the kinetics and outcome of polymerization reactions. For functionalized norbornenes, the orientation of the substituent, designated as either endo or exo, can significantly influence polymer properties such as molecular weight, polydispersity, and microstructure. This guide provides a comprehensive comparison of the polymerization performance of endo- and exo-5-Norbornene-2-carboxaldehyde. Due to a lack of direct comparative studies on this specific aldehyde, this guide leverages extensive data from closely related norbornene derivatives, namely dicyclopentadiene (B1670491) and 5-norbornene-2,3-dicarboxylic anhydride (B1165640), to extrapolate and present a robust performance comparison. The principles governing the reactivity of these isomers are broadly applicable to a wide range of functionalized norbornenes.
Executive Summary of Performance Comparison
In the realm of norbornene polymerization, a general trend emerges: the exo isomer is the more reactive of the two. This heightened reactivity is primarily attributed to reduced steric hindrance during the approach of the monomer to the catalyst's active site. For Ring-Opening Metathesis Polymerization (ROMP), this translates to faster polymerization rates, higher monomer conversion, and often, the ability to achieve higher molecular weight polymers. Conversely, the endo isomer's substituent can sterically hinder the catalyst or, in some cases, chelate with the metal center, leading to slower reaction rates or even polymerization inhibition.[1][2][3][4]
Quantitative Data Comparison
The following tables summarize quantitative data from studies on norbornene derivatives that highlight the performance differences between endo and exo isomers.
Table 1: Ring-Opening Metathesis Polymerization (ROMP) Kinetics of endo vs. exo-Dicyclopentadiene with a Grubbs' Catalyst [1][2]
| Parameter | endo-Dicyclopentadiene | exo-Dicyclopentadiene | Norbornene (for reference) |
| Relative Reactivity (at 20 °C) | 1 | ~20 | - |
| Enthalpy of Activation (ΔH‡, kcal/mol) | 16.5 ± 0.4 | 13.9 ± 0.6 | 13.8 ± 0.3 |
| Entropy of Activation (ΔS‡, eu) | -12.4 ± 1.3 | -14.9 ± 2.2 | -14.1 ± 1.0 |
| Free Energy of Activation (ΔG‡, kcal/mol at 20 °C) | 20.2 ± 0.8 | 18.3 ± 1.3 | 18.0 ± 0.6 |
Data obtained from in situ NMR studies.
Table 2: Ethylene (B1197577) Copolymerization with endo vs. exo-5-Norbornene-2,3-dicarboxylic Anhydride using a Palladium Catalyst [5]
| Parameter | Ethylene + endo-anhydride | Ethylene + exo-anhydride |
| Polymerization Activity (g·mmol⁻¹·h⁻¹) | Lower | Higher |
| Comonomer Incorporation (mol%) | Lower | Higher |
| Polymer Molecular Weight (Mn) | Lower | Higher |
| Polymerization Rate | Slower | Faster |
Experimental Protocols
The following is a representative experimental protocol for the Ring-Opening Metathesis Polymerization (ROMP) of a functionalized norbornene derivative. This protocol is a composite based on standard procedures found in the literature.[6][7][8][9]
Materials:
-
Monomer (endo or exo 5-Norbornene-2-carboxaldehyde)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Inhibitor (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol)
-
Internal standard for NMR (e.g., mesitylene)
Procedure:
-
Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, the desired amount of the norbornene monomer is dissolved in the anhydrous solvent in a reaction vessel. In a separate vial, the Grubbs' catalyst is dissolved in a small amount of the same solvent.
-
Polymerization Initiation: The catalyst solution is rapidly injected into the stirred monomer solution. The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or elevated temperatures).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached or after a set time, the polymerization is terminated by adding a small amount of an inhibitor like ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and microstructure (e.g., cis/trans content of the double bonds in the polymer backbone).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Visualization of Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The stereochemistry of this compound is a critical factor influencing its polymerization behavior. Based on extensive evidence from related norbornene derivatives, the exo isomer is expected to exhibit significantly higher reactivity in polymerization, particularly in ROMP, compared to the endo isomer. This is primarily due to the reduced steric hindrance of the exo substituent, which allows for more facile access to the catalyst's active site. For researchers and professionals in drug development and polymer science, the choice between the endo and exo isomers will have profound implications for reaction efficiency, polymer properties, and the overall feasibility of synthesizing the desired macromolecular structures. When aiming for high molecular weight polymers and rapid polymerization kinetics, the exo isomer is the preferred choice. However, the slower reactivity of the endo isomer could potentially be exploited for the synthesis of more complex polymer architectures where controlled monomer insertion is desired.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Spectroscopic Blueprint: Confirming the Structure of 5-Norbornene-2-carboxaldehyde
A Comparative Guide for Researchers
In the landscape of synthetic chemistry, the precise structural confirmation of novel or synthesized compounds is paramount. For drug development professionals and researchers, unequivocal analytical data is the bedrock of further investigation. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we offer a clear pathway for its identification and differentiation from potential isomers and related structures.
Distinguishing Features: A Spectroscopic Comparison
The unique strained bicyclic structure of this compound, with its characteristic double bond and aldehyde functionality, gives rise to a distinct spectroscopic fingerprint. To highlight these features, we compare its spectral data with that of its saturated analog, Bicyclo[2.2.1]heptane-2-carbaldehyde, and discuss the expected differences between its endo and exo isomers.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment (this compound) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Corresponding Proton in Bicyclo[2.2.1]heptane-2-carbaldehyde (Expected Shift) |
| Aldehydic-H | 9.5 - 9.8 | d | ~2.5 | 9.6 - 9.9 |
| Olefinic-H (H-5, H-6) | 6.0 - 6.3 | m | - | Absent |
| Bridgehead-H (H-1, H-4) | 2.8 - 3.2 | m | - | 2.2 - 2.6 |
| H-2 | 2.5 - 2.9 | m | - | 2.3 - 2.7 |
| H-3 (exo) | 1.8 - 2.0 | m | - | 1.6 - 1.8 |
| H-3 (endo) | 1.2 - 1.4 | m | - | 1.3 - 1.5 |
| H-7 (syn) | 1.4 - 1.6 | m | - | 1.4 - 1.6 |
| H-7 (anti) | 1.2 - 1.4 | m | - | 1.2 - 1.4 |
Note: The distinction between endo and exo isomers is crucial. In the endo isomer, the aldehyde group is oriented towards the double bond, leading to through-space shielding effects. This typically results in the aldehydic proton and H-2 appearing at a slightly upfield (lower δ) chemical shift compared to the exo isomer.[1][2] Conversely, the olefinic protons in the endo isomer may experience deshielding.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment (this compound) | Chemical Shift (δ) ppm | Corresponding Carbon in Bicyclo[2.2.1]heptane-2-carbaldehyde (Expected Shift) |
| C=O | 200 - 205 | 202 - 206 |
| C-5, C-6 | 135 - 138 | Absent |
| C-2 | 50 - 55 | 52 - 56 |
| C-1, C-4 | 45 - 50 | 40 - 45 |
| C-7 | 40 - 45 | 35 - 40 |
| C-3 | 30 - 35 | 25 - 30 |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | This compound Absorption (cm⁻¹) | Bicyclo[2.2.1]heptane-2-carbaldehyde Absorption (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1720 - 1740 | 1725 - 1745 |
| C-H Stretch (Aldehyde) | 2720 - 2750, 2820 - 2850 | 2710 - 2740, 2810 - 2840 |
| C=C Stretch | 1630 - 1650 | Absent |
| =C-H Stretch | 3040 - 3070 | Absent |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound | Bicyclo[2.2.1]heptane-2-carbaldehyde |
| Molecular Ion (M⁺) | m/z 122 | m/z 124 |
| Key Fragments | m/z 94 (M - CO), m/z 91 (tropylium ion), m/z 66 (cyclopentadiene) | m/z 95 (M - CHO), m/z 67 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducible and comparable results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt (NaCl or KBr) plate.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation and purification.
-
Instrument: GC-MS system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40 - 400.
-
Scan speed: 1000 amu/s.
-
-
Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern.
Analytical Workflow
The logical flow of spectroscopic analysis ensures a comprehensive and conclusive structural determination.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is definitively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum provides crucial information on the olefinic and aldehydic protons, which are absent in its saturated counterpart. ¹³C NMR confirms the presence of the C=C and C=O carbons. IR spectroscopy corroborates the existence of the aldehyde and alkene functional groups through their characteristic vibrational frequencies. Finally, Mass Spectrometry provides the molecular weight and a fragmentation pattern consistent with the norbornene framework. By comparing the obtained data with that of relevant alternatives and understanding the nuances between isomers, researchers can confidently verify the structure of their synthesized this compound.
References
A Comparative Guide to the Kinetic Studies of 5-Norbornene-2-carboxaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic organic compound. Due to its strained norbornene framework and reactive aldehyde group, this molecule undergoes a variety of chemical transformations, each with distinct kinetic profiles. This document summarizes available quantitative data, details relevant experimental protocols, and offers visual representations of reaction pathways to aid in research and development.
Data Presentation: Comparative Kinetic Data
While specific kinetic data for many reactions of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related norbornene derivatives. The following table summarizes key kinetic parameters and reactivity trends, with a particular focus on the comparison between the endo and exo isomers.
| Reaction Type | Isomer | Key Kinetic Parameters | Catalyst/Conditions | Comments |
| Endo-Exo Isomerization | endo to exo | Equilibrium favors exo (approx. 60% at equilibrium) | Base-promoted (e.g., NaOtBu) | The exo isomer is thermodynamically more stable due to reduced steric hindrance. The rate of isomerization is dependent on base strength and temperature.[1][2][3] |
| Ring-Opening Metathesis Polymerization (ROMP) | exo | Generally faster polymerization rate | Grubbs or other ruthenium-based catalysts | The lower steric hindrance of the exo isomer allows for more efficient coordination to the metal center of the catalyst, leading to a higher propagation rate.[4] |
| endo | Slower polymerization rate | Grubbs or other ruthenium-based catalysts | Steric hindrance from the bicyclic ring can impede the approach of the monomer to the catalyst. | |
| 5-Ethylidene-2-norbornene | Activation Energy (Ea): 64 (±3) kJ mol⁻¹ | 2nd generation Hoveyda-Grubs' catalyst | This value for a structurally similar norbornene derivative provides a useful benchmark for the energy barrier of the ROMP reaction.[5] | |
| Alternating Copolymerization with Ethylene (B1197577) | exo (anhydride derivative) | Faster polymerization rate, higher incorporation | Phosphine-sulfonate palladium catalysts | Kinetic studies confirmed the higher reactivity of the exo isomer in this specific copolymerization.[4] |
| endo (anhydride derivative) | Slower polymerization rate | Phosphine-sulfonate palladium catalysts | The steric environment around the reactive double bond is a key determinant of the reaction rate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for key experiments relevant to the reactions of this compound.
Protocol 1: Monitoring Endo-Exo Isomerization by ¹H-NMR Spectroscopy
This protocol is adapted from studies on methyl 5-norbornene-2-carboxylate and can be applied to this compound.[1][2][3]
Objective: To determine the rate of isomerization from the endo to the exo isomer under basic conditions.
Materials:
-
endo-rich this compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Internal standard (optional)
Procedure:
-
Prepare a stock solution of endo-rich this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.45 M).
-
In a separate vial, dissolve the base (e.g., NaOtBu) in the anhydrous solvent.
-
Initiate the reaction by adding the base solution to the aldehyde solution at a controlled temperature. The molar ratio of aldehyde to base will influence the reaction rate.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the base (e.g., with a weak acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ for ¹H-NMR analysis.
-
Acquire ¹H-NMR spectra and determine the endo/exo ratio by integrating characteristic, well-resolved peaks for each isomer. The aldehyde proton signals are typically distinct for the two isomers.
-
Plot the percentage of the exo isomer as a function of time to determine the isomerization rate.
Protocol 2: General Procedure for Monitoring Reaction Kinetics by UV-Visible Spectroscopy
This protocol can be adapted for reactions where there is a change in the chromophore, such as in certain oxidation reactions of the aldehyde.
Objective: To determine the rate of reaction by monitoring the change in absorbance of a reactant or product over time.
Materials:
-
This compound
-
Reactants and solvent for the specific reaction
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.
-
Prepare the reactant solutions in the chosen solvent at known concentrations.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the reactants directly in the cuvette or in a separate vessel and quickly transferring the mixture to the cuvette.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance data to concentration data, if the molar absorptivity (ε) is known.
-
Plot concentration versus time to determine the reaction order and rate constant.
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows in the kinetic studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics, Mechanism and Theoretical Studies of Norbornene-Ethylene Alternating Copolymerization Catalyzed by Organopalladium(II) Complexes Bearing Hemilabile α-Amino-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 5-Norbornene-2-carboxaldehyde for Advanced Research Applications
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 5-Norbornene-2-carboxaldehyde, a key building block in polymer and pharmaceutical synthesis. We present supporting experimental data and detailed protocols for its analysis and compare its performance characteristics with alternative norbornene-based monomers.
This compound, a versatile bicyclic aldehyde, is predominantly synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein. Its utility in applications such as Ring-Opening Metathesis Polymerization (ROMP) is significantly influenced by its purity. Key impurities often include the endo and exo stereoisomers, unreacted starting materials, and oxidation byproducts. The ratio of these isomers and the presence of other impurities can critically affect polymerization kinetics and the properties of the resulting polymer.
Analytical Methodologies for Purity Assessment
A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.
| Analytical Technique | Principle | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities and the endo/exo isomer ratio. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of non-volatile impurities and determination of the endo/exo isomer ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation, determination of endo/exo isomer ratio, and quantification of total purity against a certified standard (qNMR). |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and determine the endo/exo isomer ratio.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers and common volatile impurities.
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
-
Sample Preparation: Dilute the this compound sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify the relative peak areas to determine the percentage of each component.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify non-volatile impurities and determine the endo/exo isomer ratio. A study on the analogous 5-norbornene-2-carboxylic acid provides a strong starting point for the separation of the aldehyde isomers[1][2].
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For the analogous carboxylic acid, a 60:40 methanol/water mixture was effective[1][2].
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.
-
Data Analysis: Determine the relative peak areas to calculate the percentage of each isomer and any non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute purity assessment against a certified internal standard and to determine the endo/exo isomer ratio.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Analysis:
-
Integrate the distinct signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
The endo/exo ratio can be determined by integrating distinct and well-resolved proton signals for each isomer in the ¹H NMR spectrum[1][3].
-
Performance Comparison with Alternative Monomers for Polymerization
In the context of Ring-Opening Metathesis Polymerization (ROMP), the purity and isomeric composition of the norbornene monomer are critical for controlling the polymerization process and the final properties of the polymer. This compound can be compared to other functionalized norbornene monomers.
| Monomer | Key Purity Considerations | Impact on ROMP Performance |
| This compound | Endo/exo isomer ratio, presence of unreacted acrolein or cyclopentadiene. | The aldehyde group can potentially interact with the catalyst. The exo isomer typically polymerizes faster than the endo isomer. Impurities can act as catalyst poisons or chain transfer agents, affecting molecular weight and polydispersity. |
| 5-Norbornene-2-carboxylic acid | Endo/exo isomer ratio, residual starting materials. | The acidic proton can deactivate the ROMP catalyst. Protection of the carboxylic acid group is often necessary. |
| Methyl 5-norbornene-2-carboxylate | Endo/exo isomer ratio, presence of hydrolysis products (the corresponding carboxylic acid). | The ester group is generally well-tolerated by ROMP catalysts. The exo isomer exhibits higher reactivity. |
| 5-Vinyl-2-norbornene | Purity of the vinyl and norbornene moieties. | Can undergo both ROMP and vinyl addition polymerization, leading to cross-linked or complex polymer architectures. |
| Dicyclopentadiene (DCPD) | Purity, presence of cyclopentadiene monomer. | A widely used, inexpensive monomer for ROMP. The purity affects the mechanical properties of the resulting thermoset. |
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the accurate and comprehensive purity assessment of synthesized this compound.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Logical Relationship of Purity to Polymer Properties
The purity of the this compound monomer directly influences the resulting polymer's properties. This relationship can be visualized as a logical flow.
References
A Comparative Guide to the Applications of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde, serves as a crucial building block in polymer chemistry and organic synthesis, particularly in the development of novel therapeutics. Its unique strained ring structure and reactive aldehyde group make it a valuable precursor for a wide range of applications, from the synthesis of functionalized polymers to the creation of complex bioactive molecules. This guide provides a comparative analysis of this compound's performance against common alternatives, supported by experimental data, detailed protocols, and visualizations of key chemical and biological processes.
I. Synthesis of this compound: A Comparative Perspective
The primary route to this compound is the Diels-Alder reaction, a powerful and atom-economical method for forming cyclic compounds.[1][2] This reaction involves the cycloaddition of cyclopentadiene (B3395910) (the diene) and acrolein (the dienophile). The stereochemical outcome of this reaction, specifically the ratio of the endo to exo isomers, is a critical factor influencing the properties and reactivity of the final product, particularly in polymerization.[1]
Comparison with an Alternative Dienophile: Methyl Acrylate
To contextualize the synthesis of this compound, a comparison with the Diels-Alder reaction of cyclopentadiene and a common alternative dienophile, methyl acrylate, is presented below. The endo isomer is generally the kinetic product, favored at lower temperatures, while the more sterically stable exo isomer is favored under thermodynamic control (higher temperatures).[3]
| Dienophile | Reaction Conditions | Yield (%) | endo:exo Ratio | Reference |
| Acrolein | Benzene, Room Temperature | Not specified | ~1:1 | [2] |
| Methyl Acrylate | Benzene, Room Temperature | Not specified | 77:23 | [2] |
| Butyl Acrylate | Sealed Tube, 185°C, 30 min | 80 | 1:1.85 | [1] |
| Methyl Acrylate | Sealed Tube, 185°C, 30 min | 60 | 1:1.1 | [1] |
Table 1: Comparison of Diels-Alder Reaction Outcomes. This table highlights the influence of the dienophile and reaction conditions on the yield and stereoselectivity of the Diels-Alder reaction with cyclopentadiene.
Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Acrolein
-
Anhydrous dichloromethane
-
Lewis acid catalyst (e.g., Tin (IV) chloride, TiCl₄) (optional, for asymmetric synthesis)[4]
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170°C). The retro-Diels-Alder reaction will occur, and the cyclopentadiene monomer will distill over at a much lower temperature (around 40-42°C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the desired amount of acrolein in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the acrolein solution dropwise with vigorous stirring. Maintain the temperature at 0-5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 18-24 hours) to ensure complete reaction.[4]
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the endo and exo isomers and remove any unreacted starting materials or byproducts.
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and determine the endo:exo ratio.
II. Applications in Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP)
This compound and its derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with well-defined structures and a high degree of functional group tolerance.[5][6][7] The aldehyde group can be retained in the resulting polymer for post-polymerization modification or can be converted to other functional groups prior to polymerization.
Performance Comparison in ROMP
| Monomer | Catalyst | Polymer Properties | Reference |
| Norbornene | Grubbs' Catalysts | High molecular weight, good thermal stability | [6][8] |
| 5-Norbornene-2,3-dicarboxylic anhydride | Grubbs' 2nd Gen. | Soluble, low-molecular-weight polymers with reactive groups | [9] |
| PDMS-functionalized norbornenes | Grubbs' 3rd Gen. | Elastomeric polymer networks | [6] |
| Norbornenes with hindered phenol (B47542) groups | Grubbs' 1st Gen. | Polymeric antioxidants | [5] |
Table 2: Overview of ROMP of Functionalized Norbornenes. This table provides examples of different functionalized norbornene monomers used in ROMP and the properties of the resulting polymers.
Experimental Protocol: ROMP of this compound Derivative
This protocol outlines a general procedure for the ROMP of a norbornene monomer, which can be adapted for this compound or its derivatives.
Materials:
-
This compound (or a derivative)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane, toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
-
Syringes and cannulas for liquid transfer
Procedure:
-
Monomer and Catalyst Preparation: In an inert atmosphere glovebox, dissolve the desired amount of the norbornene monomer in the anhydrous, deoxygenated solvent. In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Initiation of Polymerization: Rapidly inject the catalyst solution into the vigorously stirred monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes. This deactivates the catalyst.
-
Polymer Isolation: Remove the reaction vessel from the glovebox and precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure.
III. Applications in Drug Discovery: Targeting the Wnt Signaling Pathway
The rigid norbornene scaffold is an attractive framework in medicinal chemistry for the design of novel therapeutic agents.[10] Derivatives of this compound have been investigated as inhibitors of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[10][11]
Norbornene-Based Wnt Pathway Inhibitors
A notable example of a norbornene-containing Wnt pathway inhibitor is the IWR (Inhibitor of Wnt Response) series of compounds. Specifically, endo-IWR-1 has been identified as a potent antagonist of the Wnt/β-catenin pathway.[10] These inhibitors function by stabilizing the Axin destruction complex, which leads to the degradation of β-catenin, a key downstream effector of the pathway.[10]
| Compound | Target | IC₅₀ / EC₅₀ (µM) | Cell Line / Assay | Reference |
| Norbornene-based | ||||
| endo-IWR-1 | Wnt/β-catenin pathway | EC₅₀ ≈ 0.2 | In vitro assays | [12] |
| exo-IWR-1 | Wnt/β-catenin pathway | 25-fold less active than endo-IWR-1 | Zebrafish fin regeneration assay | [10] |
| Alternative Wnt Inhibitors (for comparison) | ||||
| LGK974 (Porcn inhibitor) | Porcupine (Porcn) | EC₅₀ < 0.001 | Wnt pathway response | [12] |
| AZ6102 (Tankyrase inhibitor) | Tankyrase 1/2 | IC₅₀ = 0.005 | Wnt pathway inhibition in DLD-1 cells | [12] |
Table 3: Comparison of Wnt Pathway Inhibitors. This table compares the activity of norbornene-based Wnt inhibitors with other classes of inhibitors targeting different components of the pathway.
Visualizing the Wnt Signaling Pathway and Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for IWR-type inhibitors.
Figure 1: Wnt Signaling Pathway Inhibition. This diagram shows how norbornene-based inhibitors like endo-IWR-1 stabilize the Axin-containing destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.
IV. Experimental Workflow: From Synthesis to Biological Evaluation
The development of new bioactive compounds from this compound follows a structured workflow, from initial synthesis to biological screening.
Figure 2: Drug Discovery Workflow. This diagram outlines the typical steps involved in synthesizing and evaluating new bioactive compounds derived from this compound.
V. Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in both polymer science and drug discovery. Its utility stems from the unique reactivity of its strained bicyclic structure and the synthetic flexibility offered by its aldehyde functional group. This guide has provided a comparative overview of its synthesis and applications, highlighting its performance relative to other compounds and providing detailed experimental frameworks. The continued exploration of derivatives of this compound holds considerable promise for the development of advanced materials and novel therapeutic agents.
References
- 1. sciforum.net [sciforum.net]
- 2. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel inhibitors blocking Wnt signaling downstream of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for norbornene polymerization
A Comparative Guide to Catalysts for Norbornene Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of catalyst for norbornene polymerization is a critical decision that dictates the properties and potential applications of the resulting polynorbornene. This guide provides a comparative analysis of common catalyst systems, focusing on their performance in either Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization of norbornene. The information presented is supported by experimental data to aid in catalyst selection for specific research and development needs.
Norbornene is a versatile monomer that can be polymerized through two primary pathways: ROMP, which yields unsaturated polymers with the double bond in the polymer backbone, and vinyl-addition polymerization, which results in a saturated polymer backbone. The choice between these pathways is determined by the catalyst system employed.
Catalyst Performance Comparison
The following tables summarize the performance of representative catalysts for both vinyl-addition polymerization and ROMP of norbornene.
Vinyl-Addition Polymerization Catalysts
| Catalyst System | Co-catalyst/Activator | Polymerization Type | Activity (g PNB/mol·h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Conversion (%) | Ref. |
| Palladium Catalysts | |||||||
| [Pd(OAc)₂]/PPh₃ | MAO | Vinyl-Addition | - | 1,180 | 2.1 | >95 | [1] |
| [Pd₂(dba)₃]/PCy₃ | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Vinyl-Addition | - | 46.0 - 190 | 1.22 - 1.32 | - | [2] |
| (NHC)Pd-complexes | - | Vinyl-Addition | High | up to 1,400 | - | Moderate to Good | [3] |
| Nickel Catalysts | |||||||
| 2-(diarylphosphino)-N-phenylbenzenamine-Ni | MAO | Vinyl-Addition | 3.6 x 10⁶ | up to 2,740 | - | - | [4] |
| Amine-imine Ni catalyst | - | Living Vinyl-Addition | - | High | 1.9 - 3.0 | - | [5] |
| Cobalt Catalysts | |||||||
| CoCl₂(PR₃)₂ | MAO | Vinyl-Addition | up to 4.69 x 10⁴ | up to 171 | Moderate | - | [1] |
| Ziegler-Natta Catalysts | |||||||
| TiCl₄/AlEt₃ | - | Vinyl-Addition | - | High | Wide | - | [6] |
PNB: Polynorbornene, Mₙ: Number-average molecular weight, PDI: Polydispersity Index, MAO: Methylaluminoxane, dba: dibenzylideneacetone, PCy₃: Tricyclohexylphosphine, NHC: N-heterocyclic carbene.
Ring-Opening Metathesis Polymerization (ROMP) Catalysts
| Catalyst System | Polymerization Type | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Stereochemistry | Ref. |
| Grubbs' Catalysts | |||||
| Grubbs' 1st Gen. | ROMP | Controlled | Narrow | - | [7] |
| Grubbs' 2nd Gen. | ROMP | Controlled | Narrow | - | [8][9] |
| Grubbs' 3rd Gen. | Living ROMP | Controlled | ≤ 1.11 | - | [10][11] |
| Schrock's Catalysts | |||||
| Mo(NAr)(OC(CH₃)(CF₃)₂)(CHC(CH₃)₃) | ROMP | Low (<10 units) | Bimodal | - | [12] |
| Mo and W Initiators | Stereospecific ROMP | Controlled | - | >98% cis, isotactic or >98% cis, syndiotactic | [13][14] |
Mₙ: Number-average molecular weight, PDI: Polydispersity Index.
Experimental Protocols
Detailed methodologies for key polymerization experiments are provided below.
Vinyl-Addition Polymerization with a Palladium Catalyst
This protocol is based on the work of Taniike et al. for the polymerization of 5-vinyl-2-norbornene[2].
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Triphenylmethylium tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C]⁺[B(C₆F₅)₄]⁻)
-
5-Vinyl-2-norbornene (VNB)
-
Tetrahydrofuran (B95107) (THF), anhydrous
Procedure:
-
A cationic palladium(II) catalyst system is prepared in situ by combining Pd₂(dba)₃, PCy₃, and [Ph₃C]⁺[B(C₆F₅)₄]⁻ in anhydrous THF in a glovebox or under an inert atmosphere.
-
The polymerization is carried out at a controlled temperature of 15 °C.
-
The initial monomer concentration ([VNB]₀) is set to 2 mol L⁻¹, with a feed ratio of [VNB]₀:[Pd]₀:[P]₀:[B]₀ of 1000:1:2:2.
-
The reaction is allowed to proceed for a set amount of time. Aliquots can be taken at various time points and quenched with acetonitrile to monitor monomer conversion by ¹H NMR spectroscopy.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Vinyl-Addition Polymerization with a Nickel Catalyst
This protocol is adapted from the work of Gong et al. on norbornene polymerization using a 2-(diarylphosphino)-N-phenylbenzenamine nickel complex[4].
Materials:
-
2-(Diarylphosphino)-N-phenylbenzenamine nickel complex
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Norbornene
-
Toluene, anhydrous
Procedure:
-
All manipulations are performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
In a reaction vessel, the desired amount of the nickel catalyst is dissolved in anhydrous toluene.
-
The required volume of MAO solution is added to the catalyst solution to achieve the desired Al/Ni ratio (e.g., 1000).
-
A solution of norbornene in anhydrous toluene is then added to the activated catalyst mixture to initiate the polymerization.
-
The reaction is stirred for a specified time at a controlled temperature.
-
The polymerization is terminated by the addition of an alcohol (e.g., ethanol).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of an appropriate non-solvent, collected by filtration, and dried under vacuum.
Ring-Opening Metathesis Polymerization (ROMP) with a Grubbs' Catalyst
The following is a general procedure for ROMP of a norbornene derivative using a Grubbs' third-generation catalyst, based on the work of Lin et al.[11].
Materials:
-
Grubbs' third-generation catalyst
-
Norbornene derivative monomer
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl vinyl ether
Procedure:
-
The polymerization is conducted under an inert atmosphere.
-
The norbornene derivative is dissolved in the chosen anhydrous solvent in a reaction vessel.
-
The Grubbs' catalyst, dissolved in a small amount of the same solvent, is added to the monomer solution to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
The reaction is allowed to proceed at room temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
The polymerization is terminated by the addition of an excess of a chain-terminating agent, such as ethyl vinyl ether.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Visualizations
The following diagrams illustrate the general workflow for norbornene polymerization and a comparison of the catalyst types.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic synthesis of polyethylene-block-polynorbornene copolymers using a living polymerization nickel catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 11. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Norbornene-2-carboxaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 5-Norbornene-2-carboxaldehyde, a flammable liquid and potential irritant. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and vapor.[1][2][3] It may also cause skin, eye, and respiratory irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this chemical.[1][5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and use non-sparking tools to prevent ignition.[1][3][5][6]
Spill Management
In the event of a spill, immediate action should be taken to contain and clean up the material safely.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]
-
Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder to soak up the spilled chemical.[1][4]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][3][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: The container with the collected waste must be sealed, properly labeled, and disposed of as hazardous waste according to institutional and local regulations.
Disposal Procedures
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not empty this chemical into drains or release it into the environment.[4]
Summary of Key Disposal and Hazard Information:
| Parameter | Information | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][5] |
| Hazard Class | Flammable liquid and vapor. | [1][2][3] |
| Potential Health Hazards | May cause skin, eye, and respiratory irritation. | [2][4] |
| Spill Cleanup Material | Inert absorbent material (e.g., sand, silica gel). | [1][4] |
| Regulatory Compliance | Consult local, regional, and national hazardous waste regulations. | [4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Norbornene-2-carboxaldehyde
Essential Safety and Handling Guide for 5-Norbornene-2-carboxaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 5453-80-5). Adherence to these guidelines is essential for ensuring a safe laboratory environment. This chemical is a flammable liquid and vapor, and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment should be readily available and in good condition before any handling of the chemical begins.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves. | Wear appropriate protective gloves to prevent skin exposure.[1] Regularly inspect gloves for signs of degradation or permeation. |
| Body Protection | Protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard, with a chemical-resistant apron for splash hazards. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for certain operations. | Ensure adequate ventilation.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
Operational Plan: From Receipt to Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[1]
Handling:
-
All handling of this compound should be conducted in a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][5]
-
Ground and bond the container and receiving equipment.[5]
-
Avoid contact with skin and eyes, and do not breathe mist or vapors.[4]
Disposal Plan
Waste Collection:
-
Collect waste in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Emergency Procedures
Spill Response:
-
In case of a spill, immediately evacuate the area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] Wash off with soap and plenty of water. Get medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




